[Pro3]-GIP (Mouse)
Description
Properties
Molecular Formula |
C225H342N62O64S |
|---|---|
Molecular Weight |
4972 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C225H342N62O64S/c1-21-113(11)178(285-213(340)163(108-290)278-199(326)149(91-125-63-67-130(294)68-64-125)265-206(333)159(99-175(307)308)274-212(339)162(107-289)279-218(345)180(115(13)23-3)283-209(336)151(90-123-48-29-26-30-49-123)275-220(347)182(120(18)291)280-172(302)105-247-214(341)164-60-45-84-287(164)222(349)119(17)251-186(313)133(230)88-124-61-65-129(293)66-62-124)216(343)250-118(16)185(312)254-145(77-85-352-20)195(322)272-157(97-173(303)304)204(331)258-140(57-38-42-81-229)196(323)282-179(114(12)22-2)217(344)261-141(59-44-83-243-225(239)240)189(316)259-143(70-74-166(232)296)193(320)260-144(71-75-167(233)297)194(321)271-158(98-174(305)306)205(332)266-150(89-122-46-27-25-28-47-122)208(335)281-177(112(9)10)215(342)276-155(95-169(235)299)203(330)267-153(93-127-102-245-135-53-34-32-51-132(127)135)201(328)264-148(87-111(7)8)198(325)263-147(86-110(5)6)197(324)249-117(15)184(311)253-142(69-73-165(231)295)192(319)255-136(58-43-82-242-224(237)238)187(314)246-104-171(301)252-137(54-35-39-78-226)188(315)256-139(56-37-41-80-228)191(318)277-161(106-288)211(338)273-160(100-176(309)310)207(334)268-152(92-126-101-244-134-52-33-31-50-131(126)134)200(327)257-138(55-36-40-79-227)190(317)269-154(94-128-103-241-109-248-128)202(329)270-156(96-170(236)300)210(337)284-181(116(14)24-4)219(346)286-183(121(19)292)221(348)262-146(223(350)351)72-76-168(234)298/h25-34,46-53,61-68,101-103,109-121,133,136-164,177-183,244-245,288-294H,21-24,35-45,54-60,69-100,104-108,226-230H2,1-20H3,(H2,231,295)(H2,232,296)(H2,233,297)(H2,234,298)(H2,235,299)(H2,236,300)(H,241,248)(H,246,314)(H,247,341)(H,249,324)(H,250,343)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,331)(H,259,316)(H,260,320)(H,261,344)(H,262,348)(H,263,325)(H,264,328)(H,265,333)(H,266,332)(H,267,330)(H,268,334)(H,269,317)(H,270,329)(H,271,321)(H,272,322)(H,273,338)(H,274,339)(H,275,347)(H,276,342)(H,277,318)(H,278,326)(H,279,345)(H,280,302)(H,281,335)(H,282,323)(H,283,336)(H,284,337)(H,285,340)(H,286,346)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,237,238,242)(H4,239,240,243)/t113-,114-,115-,116-,117-,118-,119-,120+,121+,133-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1 |
InChI Key |
MAEZQGLUYPOMQT-DYJGCSTISA-N |
Origin of Product |
United States |
Foundational & Exploratory
[Pro3]-GIP (Mouse) mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of [Pro3]-GIP (Mouse)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a crucial role in regulating postprandial glucose homeostasis by enhancing insulin secretion. The GIP receptor (GIPR) has become a significant target for therapeutic intervention in metabolic diseases. [Pro3]-GIP, an N-terminally modified analogue of GIP, has been widely studied as a tool to investigate GIP physiology. However, its pharmacological profile displays significant species-specificity. In the context of murine models, [Pro3]-GIP (Mouse) does not function as a simple antagonist but rather as a partial agonist with competitive antagonistic properties at the mouse GIP receptor. This guide provides a detailed technical overview of the mechanism of action of [Pro3]-GIP in mice, summarizing quantitative data, experimental protocols, and visualizing key pathways.
Core Mechanism of Action at the Mouse GIP Receptor
In mouse systems, [Pro3]-GIP exhibits a dual character:
-
Partial Agonist: When administered alone, [Pro3]-GIP can weakly activate the mouse GIP receptor, leading to a modest stimulation of downstream signaling pathways and physiological responses, such as insulin secretion. However, the maximal effect (Emax) it can produce is significantly lower than that of native mouse GIP.
-
Competitive Antagonist: In the presence of native GIP, [Pro3]-GIP competes for binding to the GIP receptor. By occupying the receptor without inducing a full response, it effectively blocks or reduces the more potent signaling initiated by the endogenous full agonist. This competitive antagonism is demonstrated by its ability to inhibit GIP-stimulated cAMP production and insulin release.
This pharmacology contrasts sharply with its action at the human GIP receptor, where it acts as a full agonist. This species-specific difference is critical for the interpretation of studies using rodent models to predict human responses.
Downstream Signaling Pathways
The GIP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
cAMP Signaling Pathway
The canonical GIP signaling pathway involves the elevation of intracellular cAMP, which in pancreatic β-cells, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This leads to the potentiation of glucose-stimulated insulin secretion.
[Pro3]-GIP (Mouse) modulates this pathway as follows:
-
As a partial agonist: It causes a small increase in cAMP levels on its own.
-
As a competitive antagonist: It significantly inhibits the robust cAMP accumulation induced by native GIP. Studies in GIP receptor-transfected fibroblasts have shown that [Pro3]-GIP can achieve a maximal inhibition of GIP-stimulated cAMP production by approximately 70%.
Caption: [Pro3]-GIP (Mouse) action on the GIPR-cAMP signaling pathway.
ERK1/2 Signaling Pathway
GIP receptor activation can also lead to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is implicated in cell proliferation and survival. While the primary mechanism of [Pro3]-GIP has been characterized through cAMP assays, as a competitive antagonist, it is expected to inhibit GIP-stimulated ERK1/2 phosphorylation.
Caption: Postulated antagonistic effect of [Pro3]-GIP on GIP-induced ERK signaling.
Quantitative Data Summary
The pharmacological effects of [Pro3]-GIP (Mouse) have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Antagonism) | GIPR-transfected cells | 2.6 μM | |
| cAMP Emax (% of GIP) | COS-7 (Mouse GIPR) | Partial Agonist |
| cAMP Inhibition | GIPR-transfected fibroblasts| Max inhibition ~70% at 1 µM | |
Table 2: In Vivo Metabolic Effects in Mouse Models
| Mouse Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| ob/ob Mice | Chronic [Pro3]-GIP | Improved glucose tolerance and insulin sensitivity. | |
| ob/ob Mice | [Pro3]-GIP (25 nmol/kg) | Decreased plasma insulin response to feeding by 42%. | |
| High-Fat Diet Mice | Chronic [Pro3]-GIP | Weight loss, improved insulin sensitivity. | |
| High-Fat Diet Mice | Active immunization | Reduced blood glucose, plasma insulin, and liver triglyceride. |
| STZ-induced Diabetic Mice | Daily [Pro3]-GIP | Worsened hyperglycemia and glucose intolerance. | |
Note: The negative outcome in STZ-induced diabetic mice, an insulin-deficient model, suggests the beneficial effects of [Pro3]-GIP are largely dependent on the presence of functional insulin signaling.
Detailed Experimental Protocols
The characterization of [Pro3]-GIP (Mouse) relies on a set of key experimental procedures.
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP upon binding to the GIP receptor.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with the mouse GIP receptor cDNA.
-
Seeding: Transfected cells are seeded into multi-well plates and cultured to allow for receptor expression.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation:
-
Agonist Mode: Cells are stimulated with increasing concentrations of [Pro3]-GIP to measure its partial agonist activity.
-
Antagonist Mode: Cells are co-incubated with a fixed, stimulatory concentration of native GIP and increasing concentrations of [Pro3]-GIP.
-
-
Lysis: The stimulation is stopped, and cells are lysed to release intracellular cAMP.
-
Quantification: cAMP levels in the lysate are measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: Data are normalized and fitted to a dose-response curve to determine EC₅₀ and Emax values.
Caption: Experimental workflow for a cAMP accumulation assay.
In Vitro Insulin Secretion Assay
This assay assesses the effect of [Pro3]-GIP on insulin release from a pancreatic β-cell line.
Methodology:
-
Cell Culture: Clonal pancreatic β-cells (e.g., BRIN-BD11) are seeded into 24-well plates and cultured.
-
Pre-incubation: Cells are pre-incubated for ~40 minutes in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 1.1 mM).
-
Test Incubation: The pre-incubation buffer is replaced with a test buffer containing a stimulatory glucose concentration (e.g., 5.6 mM) and the test ligands.
-
Ligand Conditions: Wells are treated with native GIP alone or in combination with various concentrations of [Pro3]-GIP.
-
Incubation: Plates are incubated for a short period (e.g., 20 minutes) at 37°C.
-
Sample Collection: The supernatant (buffer) from each well is collected.
-
Quantification: Insulin concentration in the supernatant is measured by radioimmunoassay (RIA) or ELISA.
Caption: Workflow for an in vitro insulin secretion assay.
In Vivo Glucose Tolerance Test
This test evaluates the effect of [Pro3]-GIP on the ability of a mouse to clear a glucose load from the blood, a key measure of metabolic health.
Methodology:
-
Animal Model: Use relevant mouse models, such as diet-induced obese (e.g., high-fat diet) or genetic (e.g., ob/ob) mice.
-
Acclimatization & Fasting: Mice are fasted overnight (e.g., 12-18 hours) to establish a baseline glucose level.
-
Drug Administration: Mice are administered [Pro3]-GIP or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified time before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (time 0) is taken, typically from the tail vein.
-
Glucose Challenge: A bolus of glucose (e.g., 1-2 g/kg body weight) is administered via i.p. injection.
-
Time-course Blood Sampling: Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose is measured immediately using a glucometer.
-
Data Analysis: Glucose excursion curves are plotted, and the Area Under the Curve (AUC) is calculated to quantify glucose tolerance.
Caption: Workflow for an in vivo intraperitoneal glucose tolerance test (IPGTT).
Conclusion
In murine models, [Pro3]-GIP acts as a GIP receptor partial agonist and competitive antagonist. Its primary mechanism involves the modulation of the adenylyl cyclase/cAMP signaling pathway, where it weakly stimulates the receptor on its own while effectively inhibiting the much stronger response of native GIP. This antagonistic action translates to significant in vivo metabolic benefits in mouse models of obesity and insulin resistance, including improved glucose tolerance and insulin sensitivity. The data and protocols presented herein provide a comprehensive foundation for researchers utilizing [Pro3]-GIP (Mouse) as a tool to dissect GIP physiology and evaluate novel therapeutic strategies for metabolic diseases. The crucial species-specific differences in its pharmacology underscore the importance of careful model selection and data interpretation in drug development.
An In-depth Technical Guide to [Pro3]-GIP (Mouse): Function, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a significant role in glucose homeostasis and lipid metabolism. [Pro3]-GIP (Mouse) is a synthetic analog of murine GIP, engineered to act as a competitive antagonist at the GIP receptor (GIPR) in mice. This modification, the substitution of proline at position 3, confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), prolonging its biological activity. In murine models of obesity and type 2 diabetes, [Pro3]-GIP (Mouse) has been demonstrated to inhibit GIP-stimulated insulin secretion, improve glucose tolerance, and enhance insulin sensitivity.[1][2][3][4] This technical guide provides a comprehensive overview of [Pro3]-GIP (Mouse), its mechanism of action, and detailed protocols for its application in metabolic research.
Introduction to [Pro3]-GIP (Mouse)
[Pro3]-GIP (Mouse) is a crucial tool for investigating the physiological and pathophysiological roles of GIP signaling. It is a peptide with the amino acid sequence Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Arg-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-Ile-Thr-Gln, with a molecular weight of approximately 4971.62 g/mol .[3] Its primary function is to block the endogenous effects of GIP by competitively binding to the GIP receptor, a G-protein coupled receptor (GPCR).[1][2][3]
Interestingly, the action of [Pro3]-GIP is species-specific. While it acts as an antagonist at the mouse and rat GIP receptors, it functions as a full agonist at the human GIP receptor.[5] This highlights critical differences in the GIP system between rodents and humans and underscores the importance of using the appropriate research models.
Mechanism of Action and Signaling Pathway
The GIP receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[2] Activation of the GIPR by its endogenous ligand, GIP, initiates a signaling cascade that plays a key role in glucose-dependent insulin secretion from pancreatic β-cells. [Pro3]-GIP (Mouse) competitively inhibits this pathway.
Quantitative Data on the In Vivo Efficacy of [Pro3]-GIP (Mouse)
Numerous studies have demonstrated the metabolic benefits of [Pro3]-GIP (Mouse) administration in rodent models of obesity and diabetes. The following tables summarize key quantitative findings.
Table 1: Effects of [Pro3]-GIP (Mouse) in ob/ob Mice
| Parameter | Treatment Group | Result | % Change vs. Control | Reference |
| Glucose Tolerance (AUC) | Saline Control | 2500 ± 150 mmol/l·min | - | [6] |
| [Pro3]-GIP (25 nmol/kg/day) | 1800 ± 100 mmol/l·min | ↓ 28% | [6] | |
| Plasma Insulin (AUC) | Saline Control | 120 ± 10 ng/ml·min | - | [6] |
| [Pro3]-GIP (25 nmol/kg/day) | 70 ± 8 ng/ml·min | ↓ 41.7% | [6] | |
| Non-fasting Blood Glucose | Saline Control | 22.5 ± 1.5 mmol/l | - | [4] |
| [Pro3]-GIP (25 nmol/kg/day) | 15.0 ± 1.0 mmol/l | ↓ 33.3% | [4] | |
| HbA1c | Saline Control | 8.5 ± 0.5 % | - | [4] |
| [Pro3]-GIP (25 nmol/kg/day) | 6.5 ± 0.4 % | ↓ 23.5% | [4] |
Table 2: Effects of [Pro3]-GIP (Mouse) in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment Group | Result | % Change vs. HFD Control | Reference |
| Body Weight | HFD + Saline | 55 ± 2 g | - | [1] |
| HFD + [Pro3]-GIP (25 nmol/kg/day) | 50 ± 1.5 g | ↓ 9.1% | [1] | |
| Combined Adipose Tissue Weight | HFD + Saline | 4.5 ± 0.3 g | - | [1] |
| HFD + [Pro3]-GIP (25 nmol/kg/day) | 3.0 ± 0.2 g | ↓ 33.3% | [1] | |
| Glucose Tolerance (AUC) | HFD + Saline | 1800 ± 120 mmol/l·min | - | [7] |
| HFD + (Pro3)GIP immunization | 1300 ± 100 mmol/l·min | ↓ 27.8% | [7] | |
| Plasma Insulin (Fasting) | HFD + Saline | 2.5 ± 0.3 ng/ml | - | [7] |
| HFD + (Pro3)GIP immunization | 1.5 ± 0.2 ng/ml | ↓ 40% | [7] |
Detailed Experimental Protocols
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol assesses the ability of mice to clear a glucose load from the bloodstream, a key indicator of glucose metabolism.
Materials:
-
[Pro3]-GIP (Mouse)
-
Sterile 0.9% saline
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes and needles (27-30G)
-
Animal scale
Procedure:
-
Animal Preparation: House mice individually and fast for 6 hours with free access to water.[8]
-
Baseline Measurement: At t=0, obtain a baseline blood glucose reading by collecting a small drop of blood from the tail vein.
-
[Pro3]-GIP (Mouse) Administration: Inject mice intraperitoneally (i.p.) with [Pro3]-GIP (Mouse) (e.g., 25 nmol/kg body weight) or saline vehicle. This is typically done 30 minutes prior to the glucose challenge.
-
Glucose Challenge: At t=30 min (or t=0 if not pre-treating with the antagonist), administer an i.p. injection of 20% glucose solution at a dose of 2 g/kg body weight.[8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose injection.[8]
-
Data Analysis: Plot the blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
In Vitro cAMP Accumulation Assay
This assay measures the ability of [Pro3]-GIP (Mouse) to antagonize GIP-induced cyclic AMP (cAMP) production in cells expressing the GIP receptor.
Materials:
-
Cell line stably expressing the mouse GIP receptor (e.g., CHO-K1, HEK293)
-
[Pro3]-GIP (Mouse)
-
Mouse GIP (agonist)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (96- or 384-well)
Procedure:
-
Cell Culture: Culture GIPR-expressing cells to ~80-90% confluency.
-
Cell Seeding: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Add serial dilutions of [Pro3]-GIP (Mouse) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of mouse GIP (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of [Pro3]-GIP (Mouse) and fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 of 2.6 μM has been reported for [Pro3]-GIP (Mouse).[3]
Isolated Perfused Mouse Pancreas
This ex vivo technique allows for the direct assessment of the effects of [Pro3]-GIP (Mouse) on insulin secretion from the intact pancreas.
Materials:
-
[Pro3]-GIP (Mouse)
-
Mouse GIP
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
Surgical instruments for pancreas isolation
-
Perfusion system (pump, oxygenator, heating unit)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Pancreas Isolation: Anesthetize the mouse and surgically isolate the pancreas with its arterial supply and venous drainage intact.[9][10]
-
Cannulation and Perfusion: Cannulate the appropriate artery (e.g., celiac artery) and portal vein. Perfuse the pancreas with oxygenated KRBB buffer containing glucose at a constant flow rate.
-
Stabilization: Allow the pancreas to stabilize for a period, collecting the effluent to establish a basal insulin secretion rate.
-
Experimental Phases:
-
Basal: Perfuse with buffer containing a basal glucose concentration (e.g., 5 mM).
-
Antagonist Introduction: Introduce [Pro3]-GIP (Mouse) into the perfusion buffer at a desired concentration.
-
Agonist Stimulation: While continuing the antagonist perfusion, introduce mouse GIP to stimulate insulin secretion.
-
High Glucose Stimulation: A high glucose concentration (e.g., 16.7 mM) can be used as a positive control for insulin secretion.
-
-
Effluent Collection: Collect the venous effluent in fractions at regular intervals throughout the experiment.
-
Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA kit.
-
Data Analysis: Plot the insulin secretion rate over time to observe the inhibitory effect of [Pro3]-GIP (Mouse) on GIP-stimulated insulin release.
Conclusion
[Pro3]-GIP (Mouse) is an invaluable pharmacological tool for elucidating the complex role of GIP signaling in metabolic regulation in murine models. Its ability to antagonize the GIP receptor provides a means to investigate the consequences of GIP pathway inhibition on glucose homeostasis, insulin secretion, and the development of metabolic diseases. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute rigorous experiments utilizing this potent and specific GIP receptor antagonist. The species-specific nature of its activity also serves as a critical reminder of the importance of careful consideration of translational relevance when studying incretin biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 4. Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Active immunization against (Pro(3))GIP improves metabolic status in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of [Pro3]-GIP in Murine Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a crucial role in postprandial glucose homeostasis by stimulating insulin secretion from pancreatic β-cells. [Pro3]-GIP, a synthetic analogue of GIP, has been extensively studied as a competitive antagonist of the GIP receptor (GIPR) in mice. This document provides a comprehensive technical overview of the role of [Pro3]-GIP in murine glucose metabolism, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
The incretin effect, responsible for a significant portion of post-meal insulin secretion, is primarily mediated by two gut hormones: GIP and glucagon-like peptide-1 (GLP-1). Both hormones act on their respective G protein-coupled receptors on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS). [Pro3]-GIP is a modified version of GIP where the alanine at position 3 is replaced by proline, rendering it a competitive antagonist at the mouse GIP receptor.[1][2][3] This antagonistic action makes [Pro3]-GIP a valuable tool for investigating the physiological roles of GIP and for exploring the therapeutic potential of GIPR antagonism in metabolic disorders such as obesity and type 2 diabetes. In murine models, [Pro3]-GIP has been shown to inhibit GIP-stimulated insulin release, improve glucose tolerance, and enhance insulin sensitivity.[4][5][6][7]
Mechanism of Action of [Pro3]-GIP
In mice, [Pro3]-GIP acts as a partial agonist and competitive antagonist at the GIP receptor.[1][2][3] While it can modestly stimulate insulin, glucagon, and somatostatin secretion on its own, its primary effect in the presence of native GIP is the blockade of GIP-mediated signaling.[1] The antagonistic properties of [Pro3]-GIP are species-specific; in contrast to its effects in rodents, human [Pro3]-GIP acts as a full agonist at the human GIP receptor.[1][2][3]
Signaling Pathways
The binding of GIP to its receptor on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][9][10] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn potentiate glucose-stimulated insulin secretion.[9] [Pro3]-GIP competitively binds to the GIP receptor, thereby inhibiting GIP-induced cAMP production and the subsequent downstream signaling cascade.[11][12]
Quantitative Data on the Effects of [Pro3]-GIP in Mice
The following tables summarize the key quantitative findings from various studies on the effects of [Pro3]-GIP in mice.
In Vitro Effects of [Pro3]-GIP
| Parameter | Cell Line/Tissue | Agonist | [Pro3]-GIP Concentration | Effect | Reference |
| IC50 | GIP Receptor | GIP | 2.6 µM | Antagonism | [4] |
| cAMP Production | GIP receptor-transfected fibroblasts | GIP | 10⁻⁶ mol/l | 70.0 ± 3.5% maximal inhibition | [11] |
| Insulin Release | Pancreatic β-cells | GIP-stimulated | Not Specified | Inhibition | [4][5][7] |
| Insulin Release | BRIN-BD11 cells | GIP-stimulated | Not Specified | 86% inhibition | [11] |
| Insulin Release | BRIN-BD11 cells | GLP-1-stimulated | Not Specified | No effect | [11] |
In Vivo Effects of [Pro3]-GIP in ob/ob Mice
| Parameter | Treatment | Dosage | Duration | Effect | Reference |
| Plasma Insulin Response | [Pro3]-GIP | 25 nmol/kg | Acute | 42% decrease | [11] |
| Hyperinsulinemia (non-fasted) | [Pro3]-GIP | 25 nmol/kg | Acute | 19% decrease | [11] |
| Plasma Glucose | [Pro3]-GIP | Not Specified | 16 days | 1.4-fold reduction | [12] |
| Plasma Insulin | [Pro3]-GIP | Not Specified | 16 days | 2.0-fold reduction | [12] |
| Glucose Tolerance | [Pro3]-GIP | Not Specified | Chronic | Improvement | [4][6][7] |
| Insulin Sensitivity | [Pro3]-GIP | Not Specified | Chronic | Improvement | [4][6][7] |
In Vivo Effects of [Pro3]-GIP in High-Fat Diet (HFD) Fed Mice
| Parameter | Treatment | Dosage | Duration | Effect | Reference |
| Body Weight | [Pro3]-GIP | 25 nmol/kg | 21 days | Decrease | [12] |
| Plasma Insulin | [Pro3]-GIP | 25 nmol/kg | 21 days | Decrease | [12] |
| Glucose Tolerance | [Pro3]-GIP | 25 nmol/kg | 21 days | Improvement | [12] |
| Insulin Sensitivity | [Pro3]-GIP | 25 nmol/kg | 21 days | Improvement | [12] |
| Liver Triglyceride | Active immunization against [Pro3]-GIP | N/A | 98 days | Reduction | [13] |
| Pancreatic Insulin | Active immunization against [Pro3]-GIP | N/A | 98 days | Reduction | [13] |
| Circulating LDL-Cholesterol | Active immunization against [Pro3]-GIP | N/A | 98 days | Reduction | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is a synthesis of standard procedures described in the literature.[14][15][16][17][18]
Materials:
-
Mice (e.g., C57BL/6J, ob/ob)
-
Sterile glucose solution (e.g., 20-50% in saline)
-
Glucometer and test strips
-
Syringes and needles (e.g., 27G)
-
Animal scale
-
Blood collection tubes (e.g., microvette)
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[14][17]
-
Weighing: Weigh each mouse to calculate the precise glucose dose.[14][17]
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.[19]
-
Glucose Administration: Administer a sterile glucose solution (typically 1-2 g/kg body weight) via intraperitoneal (IP) injection.[18]
-
Serial Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.[16][19]
-
Blood Glucose Measurement: Measure blood glucose concentrations for each sample using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Static Insulin Secretion Assay from Isolated Mouse Islets
This protocol is based on established methods for measuring insulin secretion from isolated islets.[20][21][22][23]
Materials:
-
Isolated mouse pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Insulin ELISA kit
-
Acidified ethanol for insulin extraction
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Pre-incubation: Pre-incubate batches of size-matched islets (e.g., 10 islets per well in triplicate) in KRB buffer with low glucose (2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.[21][23]
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose concentrations.
-
Incubation: Incubate the islets for 60 minutes at 37°C to allow for insulin secretion.[21]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for measurement of secreted insulin.
-
Insulin Content Extraction: Add acidified ethanol to the remaining islets to extract the total intracellular insulin content.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant and the islet extracts using an insulin ELISA kit.
-
Data Analysis: Express secreted insulin as a percentage of total insulin content to normalize for variations in islet size and number.
cAMP Measurement Assay
This is a generalized protocol for measuring intracellular cAMP levels, often performed using commercially available kits.[24][25][26][27][28]
Materials:
-
Cells expressing the GIP receptor (e.g., transfected cell lines, primary islet cells)
-
96- or 384-well plates
-
Test compounds: GIP, [Pro3]-GIP, and controls (e.g., forskolin as a positive control)
-
Commercial cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)
-
Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or luminescent)
Procedure:
-
Cell Culture: Culture cells expressing the GIP receptor in an appropriate microplate format.
-
Compound Treatment: Treat the cells with varying concentrations of [Pro3]-GIP in the presence or absence of a fixed concentration of GIP. Include appropriate controls.
-
Incubation: Incubate the plate for a specified time to allow for the modulation of intracellular cAMP levels.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction.
-
Signal Measurement: Read the plate using a suitable plate reader.
-
Data Analysis: Generate a standard curve using known cAMP concentrations and use it to determine the cAMP levels in the experimental samples.
Conclusion
[Pro3]-GIP serves as a critical research tool for elucidating the physiological and pathophysiological roles of GIP in glucose metabolism in mice. As a competitive antagonist of the murine GIP receptor, it effectively blocks GIP-mediated insulin secretion and has demonstrated beneficial effects on glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand the GIP system and its potential as a therapeutic target. It is important to note the species-specific differences in [Pro3]-GIP activity, as it acts as an agonist in humans. This highlights the need for careful consideration when translating findings from murine models to human physiology.
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 5. [Pro3]-GIP (Mouse), GIP receptor antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Pro3]-GIP (Mouse) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of GIP receptor signaling in β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 18. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. cAMP-Glo™ Assay Protocol [promega.jp]
- 25. promega.com [promega.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. researchgate.net [researchgate.net]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Pro3]-GIP: A Technical Guide to a Species-Specific GIP Receptor Modulator for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone pivotal in the regulation of postprandial glucose homeostasis. The development of pharmacological tools to modulate the GIP receptor (GIPR) is crucial for elucidating its physiological roles and therapeutic potential. [Pro3]-GIP, a synthetic analogue of GIP, has emerged as a significant research tool. Notably, this peptide exhibits pronounced species-specific activity, acting as a full agonist at the human GIP receptor while functioning as a partial agonist and competitive antagonist at rodent (rat and mouse) GIP receptors. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of [Pro3]-GIP, with a focus on its application in preclinical research. It includes detailed experimental protocols for its in vitro and in vivo evaluation and presents key quantitative data in a structured format for easy comparison.
Introduction: The Discovery of a Species-Specific Modulator
The quest for potent and specific modulators of the GIP receptor led to the synthesis of [Pro3]-GIP. This analogue was created by substituting the alanine at position 3 of the native GIP sequence with a proline residue. This modification confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), significantly extending its biological half-life compared to native GIP.
Initial studies in rodent models suggested that [Pro3]-GIP was a GIP receptor antagonist, effectively blocking the insulinotropic and metabolic actions of endogenous GIP. However, subsequent, more detailed pharmacological analysis revealed a surprising and critical species-dependent dichotomy in its mechanism of action. While it indeed acts as an antagonist in rodents, it functions as a full agonist at the human GIP receptor[1][2]. This discovery has profound implications for the interpretation of data from preclinical rodent studies and their translation to human physiology.
Mechanism of Action: A Tale of Two Receptors
The GIP receptor is a class B G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, GIP, the receptor undergoes a conformational change, leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the downstream effects of GIP, including glucose-dependent insulin secretion from pancreatic β-cells.
Agonism at the Human GIP Receptor
At the human GIP receptor, [Pro3]-GIP mimics the action of native GIP. It binds to the receptor and elicits a full agonistic response, leading to the robust activation of adenylyl cyclase and a significant increase in intracellular cAMP levels[2][3].
Antagonism at Rodent GIP Receptors
In contrast, at rat and mouse GIP receptors, [Pro3]-GIP acts as a competitive antagonist[1][2]. It binds to the receptor with high affinity but fails to induce the full conformational change necessary for maximal receptor activation. While it possesses some partial agonist activity, its primary effect in the presence of native GIP is to competitively inhibit the binding of the endogenous ligand, thereby blocking GIP-induced cAMP signaling and downstream physiological effects[4][5].
Quantitative Pharmacological Data
The species-specific activity of [Pro3]-GIP is clearly demonstrated in its differing binding affinities and functional potencies across species.
| Parameter | Human GIPR | Rat GIPR | Mouse GIPR |
| [Pro3]-GIP Binding Affinity (Ki/Kd) | 0.90 nM[6][7] | 1.1 nM[6] (Kd = 13 nM[4][5]) | 0.72 nM[6] |
| [Pro3]-GIP Functional Activity | Full Agonist[2][6][7] | Partial Agonist / Competitive Antagonist[4][5] | Partial Agonist / Competitive Antagonist[1] |
| [Pro3]-GIP Efficacy (cAMP accumulation) | EC50 = 0.026 nM[6] | - | - |
Table 1: Comparative Pharmacological Parameters of [Pro3]-GIP across species.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of [Pro3]-GIP.
In Vitro Characterization
This assay determines the binding affinity (Ki) of [Pro3]-GIP for the GIP receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes prepared from a cell line stably expressing the GIP receptor (e.g., HEK-293 or CHO-K1 cells)[8][9].
-
Radioligand: [125I]-GIP.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
Unlabeled [Pro3]-GIP and native GIP (for positive control).
-
96-well filter plates (e.g., Millipore MAHF C1H) pre-coated with 0.33% polyethyleneimine.
-
Scintillation counter.
Procedure:
-
In a 96-well non-binding plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of a serial dilution of unlabeled [Pro3]-GIP or native GIP to the appropriate wells. For total binding wells, add 50 µL of binding buffer. For non-specific binding wells, add a high concentration of unlabeled native GIP.
-
Add 50 µL of [125I]-GIP (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Add 50 µL of the cell membrane preparation (e.g., 10 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Transfer the binding reaction to the pre-coated 96-well filter plate.
-
Wash the wells three times with 1 mL of ice-cold wash buffer per well using a vacuum manifold.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using appropriate software (e.g., GraphPad Prism).
This assay measures the ability of [Pro3]-GIP to stimulate or inhibit GIP-induced cAMP production in whole cells.
Materials:
-
A suitable cell line expressing the GIP receptor (e.g., CHO-K1 or HEK-293 cells).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, pH 7.4, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).
-
[Pro3]-GIP and native GIP.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
384-well white opaque microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Culture the cells to the appropriate confluency and then detach them.
-
Resuspend the cells in stimulation buffer at the desired density.
-
In a 384-well plate, add 5 µL of the cell suspension to each well.
-
To measure agonist activity, add 5 µL of a serial dilution of [Pro3]-GIP or native GIP.
-
To measure antagonist activity, add 5 µL of a serial dilution of [Pro3]-GIP, followed by 5 µL of native GIP at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Add the TR-FRET detection reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the TR-FRET signal at 665 nm and 615 nm using a compatible plate reader.
-
Calculate the cAMP concentration based on a standard curve and determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Characterization
This test assesses the effect of [Pro3]-GIP on glucose disposal in vivo. Given its antagonistic action in rodents, [Pro3]-GIP is expected to impair glucose tolerance in response to a glucose challenge.
Materials:
-
Male mice (e.g., C57BL/6 or ob/ob mice, 12-16 weeks old)[10].
-
[Pro3]-GIP dissolved in sterile saline.
-
20% Dextrose solution.
-
Glucometer and glucose test strips.
-
Syringes for intraperitoneal injection.
-
Blood collection tubes (e.g., heparinized microvettes).
Procedure:
-
Fast the mice for 6-16 hours overnight, with free access to water[11][12][13].
-
Record the body weight of each mouse.
-
Administer [Pro3]-GIP or vehicle (saline) via intraperitoneal (IP) injection at the desired dose (e.g., 25 nmol/kg).
-
After a predetermined time (e.g., 30 minutes), obtain a baseline blood glucose measurement (t=0) from a tail snip.
-
Administer a glucose challenge via IP injection (e.g., 2 g/kg body weight)[11][12].
-
Measure blood glucose levels at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes)[11][13].
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
GIP Receptor Signaling Pathway
Caption: Agonist activation of the GIP receptor signaling cascade.
Antagonistic Action of [Pro3]-GIP in Rodents
Caption: Competitive antagonism of the rodent GIP receptor by [Pro3]-GIP.
Experimental Workflow for [Pro3]-GIP Characterization
Caption: Logical workflow for the pharmacological characterization of [Pro3]-GIP.
Conclusion and Future Directions
[Pro3]-GIP is a valuable research tool for investigating the GIP system. Its unique species-specific activity underscores the importance of careful pharmacological profiling of novel compounds across different species. For researchers studying the GIP receptor in rodent models, [Pro3]-GIP serves as a potent and effective antagonist. Conversely, when investigating the human GIP receptor, it should be recognized as a full agonist. This technical guide provides the foundational knowledge and experimental protocols to effectively utilize [Pro3]-GIP in preclinical research, paving the way for a deeper understanding of GIP physiology and its potential as a therapeutic target. Future research may focus on developing potent and specific antagonists for the human GIP receptor to further explore its role in human health and disease.
References
- 1. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pro3]-GIP (Rat): R&D Systems [rndsystems.com]
- 5. [Pro3]-GIP (Rat) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. diacomp.org [diacomp.org]
Pharmacological Profile of [Pro3]-GIP in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of [Pro3]-GIP, a notable antagonist of the Gastric Inhibitory Polypeptide (GIP) receptor, with a specific focus on its characterization in mouse models. This document synthesizes key findings on its mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.
Executive Summary
Gastric Inhibitory Polypeptide (GIP) is an incretin hormone that plays a significant role in glucose homeostasis. However, under conditions of obesity and type 2 diabetes, the GIP system can become dysregulated. Antagonism of the GIP receptor (GIPR) has emerged as a potential therapeutic strategy. [Pro3]-GIP, an N-terminally modified GIP analog, is resistant to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). In mouse models, it acts as a partial agonist and competitive antagonist at the GIP receptor.[1][2] Chronic administration of [Pro3]-GIP in mouse models of diet-induced obesity (DIO) and genetic obesity (ob/ob mice) has been shown to improve glucose tolerance, enhance insulin sensitivity, reduce body weight, and ameliorate other metabolic disturbances.[1][3][4] This guide details these findings, presenting quantitative data and the methodologies employed to generate them.
Pharmacological Profile
Mechanism of Action
In rodents, [Pro3]-GIP functions as a partial agonist and a competitive antagonist at the GIP receptor.[1][5] While native GIP binding initiates a Gαs-coupled signaling cascade that increases intracellular cyclic AMP (cAMP) production, [Pro3]-GIP competitively inhibits this action.[3][6] This antagonism blocks the downstream effects of GIP, such as glucose-dependent insulin secretion. Notably, its resistance to DPP-IV degradation gives it a longer biological half-life compared to native GIP.[3]
It is crucial to note the species-specific action of this compound. While it acts as an antagonist in mouse and rat models, it has been shown to be a full agonist at the human GIP receptor.[1][2] This guide focuses exclusively on its characterization in mouse models where it functions as an antagonist.
In Vitro Profile
In vitro studies using cell lines transfected with the mouse GIP receptor have been pivotal in elucidating the antagonistic properties of [Pro3]-GIP.
-
cAMP Production: [Pro3]-GIP inhibits GIP-stimulated cAMP production in fibroblast cell lines expressing the GIP receptor.[6]
-
Insulin Secretion: In pancreatic β-cell lines (e.g., BRIN-BD11), [Pro3]-GIP specifically inhibits GIP-stimulated insulin release without affecting the insulinotropic action of other incretins like GLP-1.[6]
Table 1: In Vitro Activity of [Pro3]-GIP
| Assay | Cell Line | Effect of [Pro3]-GIP | Finding |
|---|---|---|---|
| cAMP Production | GIP receptor-transfected fibroblasts | Inhibition of GIP-stimulated cAMP production | Maximal inhibition of ~70% at 10⁻⁶ mol/l.[6] |
| Insulin Secretion | BRIN-BD11 clonal β-cells | Specific inhibition of GIP-stimulated insulin release | 86% inhibition of GIP-stimulated insulin release.[6] |
| Receptor Binding | Mouse GIP Receptor | Competitive Antagonist / Partial Agonist | Acts as a competitive antagonist of GIP-induced activation.[1] |
In Vivo Efficacy in Mouse Models
[Pro3]-GIP has been extensively studied in mouse models of obesity and diabetes, primarily high-fat diet (HFD) induced obese mice and genetically obese ob/ob mice.
Effects in Diet-Induced Obese (DIO) Mice
Chronic administration of [Pro3]-GIP or its long-acting PEGylated version, [Pro3]-GIP[mPEG], to mice on a high-fat diet leads to significant metabolic improvements.
-
Body Weight and Food Intake: Treatment with [Pro3]-GIP antagonists can lead to reduced body weight gain.[3] A key observation is the absence of compensatory hyperphagia (overeating), suggesting a potential long-term effect on energy balance regulation.[3]
-
Glucose Tolerance and Insulin Sensitivity: [Pro3]-GIP administration improves glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).[3][7] This is often accompanied by reduced plasma insulin levels, indicating an enhancement in overall insulin sensitivity.[3][8]
-
Lipid Profile: Treatment has been shown to reduce plasma triglycerides and LDL-cholesterol levels.[3][8]
Table 2: Effects of Chronic [Pro3]-GIP Administration in High-Fat-Fed Mice
| Parameter | Treatment Group | Duration | Result | Reference |
|---|---|---|---|---|
| Body Weight Gain | [Pro3]-GIP[mPEG] (once every 3 days) | 48 days | Significant reduction in body weight gain vs. controls. | [3] |
| Glucose Tolerance (IPGTT) | [Pro3]-GIP[mPEG] (once every 3 days) | 48 days | 1.4-fold decrease in plasma glucose at 60 min post-injection. | [3] |
| Plasma Insulin | [Pro3]-GIP[mPEG] (once every 3 days) | 48 days | Significantly decreased plasma insulin levels from day 2 onwards. | [3] |
| Insulin Sensitivity | [Pro3]-GIP[mPEG] (once every 3 days) | 48 days | 1.3-fold enhancement in the action of exogenous insulin (AUC). | [3] |
| Circulating Glucose | Active immunization against [Pro3]-GIP | 98 days | Significantly reduced blood glucose from day 84 onwards. | [7][8] |
| Liver Triglycerides | Active immunization against [Pro3]-GIP | 98 days | Significantly reduced. |[7][8] |
Effects in Genetically Obese (ob/ob) Mice
In ob/ob mice, a model for genetic obesity and type 2 diabetes, [Pro3]-GIP also demonstrates significant therapeutic effects.
-
Glycemic Control: Administration of [Pro3]-GIP reduces both fasting and feeding hyperglycemia and improves glucose tolerance.[4]
-
Insulin Secretion and Sensitivity: The compound lowers basal and glucose-stimulated plasma insulin concentrations while improving insulin sensitivity.[4] In vivo studies show that [Pro3]-GIP blocks the effects of exogenous GIP on insulin release.
Table 3: Effects of [Pro3]-GIP Administration in ob/ob Mice
| Parameter | Treatment Group | Duration | Result | Reference |
|---|---|---|---|---|
| Plasma Glucose | [Pro3]-GIP or [Pro3]-GIP[mPEG] | 16 days | 1.4-fold and 2.1-fold reduction, respectively, compared to controls. | [3] |
| Plasma Insulin | [Pro3]-GIP or [Pro3]-GIP[mPEG] | 16 days | 2.0-fold reduction for both treatments compared to controls. | [3] |
| Insulin Sensitivity | (Pro3)GIP | 11 days | 57% increase in the glucose-lowering action of exogenous insulin. | [4] |
| Glucose Tolerance | (Pro3)GIP | 21 days | Significantly improved. |[4] |
Visualizations: Pathways and Workflows
GIP Receptor Signaling and Antagonism
Experimental Workflow: In Vivo Glucose Tolerance Test
Experimental Workflow: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Detailed Experimental Protocols
Oral/Intraperitoneal Glucose Tolerance Test (OGTT/IPGTT)
This protocol measures the ability of a mouse to clear a glucose load from the bloodstream.[9][10][11][12]
Materials:
-
D-Glucose solution (20% in sterile 0.9% saline)
-
Glucometer and test strips
-
Oral gavage needles (for OGTT) or 26G needles (for IPGTT)
-
1cc syringes
-
Warming lamp
-
Restraining device
-
Microvette tubes for plasma collection (optional)
Procedure:
-
Fasting: Fast mice for 4-6 hours (for IPGTT) or overnight (16-18 hours for OGTT) by transferring them to a clean cage with water but no food.[10][11]
-
Preparation: Weigh each mouse to calculate the required glucose dose. The typical dose is 1g/kg or 2g/kg.[10][12] Prepare syringes with the calculated volume of 20% glucose solution.
-
Baseline Measurement (t=0): Secure the mouse in a restrainer. A warming lamp can be used to dilate tail veins. Clean the tail with 70% ethanol. Make a small incision (~1-2 mm) at the tip of the tail with a sterile scalpel.[11]
-
Gently "milk" the tail to produce a drop of blood. Wipe away the first drop. Use the second drop to measure the baseline blood glucose level.[11] If measuring insulin, collect blood into a microvette tube at this time.
-
Glucose Administration:
-
Time-Course Measurement: Measure blood glucose from the same tail incision at subsequent time points, typically 15, 30, 60, and 120 minutes after glucose administration.[11] If the incision has clotted, gently remove the clot to obtain a new blood drop.
-
Data Analysis: Plot blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) to quantify total glycemic excursion.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This assay assesses the function of pancreatic β-cells ex vivo by measuring insulin secretion in response to different glucose concentrations.[13][14][15]
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll gradient solutions
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for low, 16.7 mM for high)
-
Test compounds (e.g., [Pro3]-GIP, GIP)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Anesthetize the mouse and perform a laparotomy. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.
-
Excise the pancreas, digest it at 37°C, and then stop the digestion with cold HBSS.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Hand-pick the islets under a stereomicroscope and allow them to recover overnight in culture medium.
-
GSIS Assay:
-
Pre-incubation: Transfer a set number of size-matched islets into wells containing KRBH buffer with low glucose (e.g., 2.8 mM) for 30-60 minutes to establish a basal secretion rate.[15]
-
Incubation/Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRBH buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + GIP
-
High glucose + GIP + [Pro3]-GIP (to test antagonism)
-
-
Incubate for 60-90 minutes at 37°C.[15]
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalization (Optional): Lyse the islets in the wells to measure total insulin content or DNA content. Express the secreted insulin as a percentage of the total insulin content to account for variations in islet size.
Competitive Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[16][17]
Materials:
-
Cell membranes or whole cells expressing the mouse GIP receptor.
-
Radiolabeled ligand (e.g., ¹²⁵I-GIP).
-
Unlabeled competitor ([Pro3]-GIP) at various concentrations.
-
Binding buffer.
-
96-well filter plates (e.g., GF/C filters).
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the receptor preparation (cell membranes), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ([Pro3]-GIP).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]
-
Separation: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Use non-linear regression to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific radioligand binding). This value can be used to determine the binding affinity (Ki) of the competitor.
Conclusion
The pharmacological profile of [Pro3]-GIP in mouse models demonstrates its clear role as a GIP receptor antagonist, leading to beneficial metabolic outcomes in the context of diet-induced and genetic obesity. It effectively improves glycemic control, enhances insulin sensitivity, and can contribute to weight management. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of metabolic disease, providing a foundation for the evaluation of GIPR antagonists and related compounds in preclinical studies. The notable species-specificity of this compound, however, underscores the critical importance of careful pharmacological characterization across species during the drug development process.[1][2]
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. protocols.io [protocols.io]
- 10. IP Glucose Tolerance Test in Mouse [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. mmpc.org [mmpc.org]
- 13. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A single-islet microplate assay to measure mouse and human islet insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor-Ligand Binding Assays [labome.com]
Methodological & Application
[Pro3]-GIP (Mouse): Application Notes and Protocols for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a significant role in glucose homeostasis and lipid metabolism. [Pro3]-GIP (Mouse) is a specific and stable antagonist of the GIP receptor (GIPR). In murine models of obesity and type 2 diabetes, antagonism of GIPR signaling by [Pro3]-GIP has been shown to improve metabolic parameters, making it a valuable tool for research in these areas.[1][2][3] This document provides detailed protocols for in vivo studies using [Pro3]-GIP (Mouse) to investigate its effects on metabolic phenotypes.
Mechanism of Action
[Pro3]-GIP acts as a competitive antagonist at the mouse GIP receptor.[4] By binding to the GIPR, it blocks the downstream signaling cascade initiated by endogenous GIP. This inhibition prevents GIP-stimulated cyclic AMP (cAMP) production and subsequent insulin release from pancreatic β-cells.[1][5] This antagonistic action helps to mitigate the metabolic abnormalities associated with excessive GIP signaling in obesogenic conditions.
GIP Receptor Signaling Pathway and [Pro3]-GIP Antagonism
References
- 1. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of [Pro3]-GIP to ob/ob Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pro3]-GIP, a stable antagonist of the Gastric Inhibitory Polypeptide (GIP) receptor, has emerged as a valuable tool in metabolic research. In the context of obesity and type 2 diabetes, particularly in the ob/ob mouse model which exhibits hyperphagic obesity and insulin resistance, [Pro3]-GIP has been shown to ameliorate several metabolic dysfunctions. These application notes provide detailed protocols for the administration of [Pro3]-GIP to ob/ob mice, outlining experimental design, data interpretation, and relevant signaling pathways.
Core Concepts and Signaling Pathway
GIP is an incretin hormone that potentiates glucose-stimulated insulin secretion. However, in states of obesity and insulin resistance, GIP signaling is thought to contribute to lipid accumulation and exacerbate metabolic dysfunction. [Pro3]-GIP acts by competitively inhibiting the GIP receptor (GIPR), thereby blocking the downstream signaling cascade. This antagonism leads to improved glucose tolerance, enhanced insulin sensitivity, and a reduction in pancreatic insulin content without significantly affecting body weight or food intake in short-term studies.[1][2]
Experimental Protocols
[Pro3]-GIP Administration
This protocol describes the daily administration of [Pro3]-GIP to ob/ob mice to assess its effects on metabolic parameters.
Materials:
-
[Pro3]-GIP peptide
-
Sterile saline solution (0.9% NaCl)
-
ob/ob mice (young adult)
-
Insulin syringes (28-30G)
Procedure:
-
Reconstitution: Reconstitute lyophilized [Pro3]-GIP in sterile saline to the desired stock concentration. For example, to achieve a dose of 25 nmol/kg for a 50g mouse, prepare a stock solution that allows for a reasonable injection volume (e.g., 100-200 µL).
-
Dosing: The effective dose of [Pro3]-GIP has been reported to be 25 nmol/kg body weight.[2][3]
-
Administration: Administer the [Pro3]-GIP solution or saline (for the control group) via intraperitoneal (i.p.) injection once daily.[1][2]
-
Duration: Treatment duration can range from 11 to 14 days for sub-chronic studies.[1][2][4]
-
Monitoring: Monitor body weight and food intake daily. Non-fasting plasma glucose can be measured periodically (e.g., every 3-4 days) from tail vein blood.
Glucose Tolerance Test (GTT)
This test assesses the ability of the mice to clear a glucose load from the blood.
Procedure:
-
Fasting: Fast the mice for 18 hours overnight with free access to water.[2]
-
Basal Glucose: Take a baseline blood sample (t=0) from the tail vein to measure basal plasma glucose.
-
Glucose Administration: Administer a glucose solution (18 mmol/kg body weight) via i.p. injection.[5]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.
-
Analysis: Measure plasma glucose concentrations at each time point. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic response.
Insulin Sensitivity Test (IST)
This test evaluates the responsiveness of peripheral tissues to insulin.
Procedure:
-
Fasting: Fast the mice for a defined period (e.g., 6 hours).
-
Basal Glucose: Collect a baseline blood sample (t=0).
-
Insulin Administration: Administer human insulin (50 units/kg body weight) via i.p. injection.[2]
-
Blood Sampling: Collect blood samples at 15, 30, and 60 minutes post-insulin injection.
-
Analysis: Measure plasma glucose concentrations. The rate of glucose disappearance or the AUC below the baseline provides an index of insulin sensitivity.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effects of 11-Day [Pro3]-GIP Treatment on Metabolic Parameters in ob/ob Mice
| Parameter | Saline Control (ob/ob) | [Pro3]-GIP Treated (ob/ob) | Fold Change | Reference |
| Non-fasting Plasma Glucose | Significantly elevated | Reduced by 1.6-fold | ↓ | [1][2] |
| Glucose Tolerance (AUC) | Impaired | Reduced by 1.6-fold | ↓ | [1][2] |
| Insulin Sensitivity | Impaired | Enhanced by 1.6-fold | ↑ | [1][2] |
| Pancreatic Insulin Content | Elevated | Reduced by 1.3-fold | ↓ | [1][2] |
| Body Weight | No significant change | No significant change | - | [1][2] |
| Food Intake | No significant change | No significant change | - | [1][2] |
Table 2: Effects of 14-Day [Pro3]-GIP Treatment on Glucose and Insulin Response in ob/ob Mice
| Parameter | Saline Control (ob/ob) | [Pro3]-GIP Treated (ob/ob) | Significance | Reference |
| Non-fasting Plasma Glucose | Significantly higher | Significantly lower after 9 days | p<0.05 | [4] |
| Plasma Glucose response to feeding | Higher | Significantly lower | p<0.05 to p<0.001 | [4] |
| Plasma Glucose response to i.p. glucose | Higher | Significantly lower | p<0.05 to p<0.001 | [4] |
| Plasma Glucose response to insulin | Higher | Significantly lower | p<0.05 to p<0.001 | [4] |
| Pancreatic Insulin Content | Higher | Significantly reduced | p<0.05 | [4] |
Conclusion
The administration of the GIP receptor antagonist, [Pro3]-GIP, to ob/ob mice serves as a powerful model to investigate the role of GIP in the pathophysiology of obesity and type 2 diabetes. The protocols outlined above provide a framework for conducting these studies and the expected outcomes. Researchers can adapt these methodologies to explore further the mechanisms of GIP antagonism and its therapeutic potential. It is important to note that while [Pro3]-GIP acts as an antagonist in rodents, it has been shown to be a full agonist at the human GIP receptor, a critical consideration for translational studies.[6][7]
References
- 1. Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of sub-chronic ablation of the incretin receptors by daily administration of (Pro3)GIP and exendin(9-39)amide in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Pro3]-GIP (Mouse) for Glucose Tolerance Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from the gut in response to nutrient ingestion, which potentiates glucose-stimulated insulin secretion from pancreatic beta-cells. To investigate the physiological and pathophysiological roles of GIP, specific and potent receptor antagonists are invaluable research tools. [Pro3]-GIP (Mouse) is a synthetic analogue of GIP that functions as a GIP receptor (GIPR) antagonist in rodent models.[1][2] It is created by substituting the alanine at position 3 with a proline, which confers resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) and results in antagonistic properties at the mouse GIP receptor.[2]
Notably, the action of [Pro3]-GIP is species-specific. In mouse and rat models, it acts as a partial agonist and competitive antagonist.[3][4] However, at the human GIP receptor, it behaves as a full agonist.[3][4] This document provides detailed application notes and protocols for the use of [Pro3]-GIP (Mouse) in glucose tolerance tests to study glucose metabolism in mice.
Mechanism of Action: GIP Receptor Antagonism
In pancreatic beta-cells, native GIP binds to the GIP receptor (GIPR), a G protein-coupled receptor.[5][6] This binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[7] The subsequent rise in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5][7] The activation of these pathways enhances glucose-dependent exocytosis of insulin-containing granules, thus augmenting insulin secretion.[5]
[Pro3]-GIP (Mouse) competitively binds to the mouse GIPR, thereby blocking the binding of endogenous GIP and inhibiting the downstream signaling cascade that leads to insulin release.[3][8] This makes it a powerful tool for elucidating the contribution of GIP signaling to glucose homeostasis under various physiological and disease states, such as obesity and type 2 diabetes.[9]
Figure 1. GIP signaling pathway and antagonism by [Pro3]-GIP.
Experimental Protocols
The primary application of [Pro3]-GIP (Mouse) is to assess the impact of GIPR blockade on glucose tolerance. This is typically achieved through an Intraperitoneal Glucose Tolerance Test (IPGTT) or an Oral Glucose Tolerance Test (OGTT).
Reagent Preparation
-
[Pro3]-GIP (Mouse) Solution: Reconstitute lyophilized [Pro3]-GIP (Mouse) in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml.[1] Further dilute with sterile saline (0.9% NaCl) to the final desired concentration for injection. A commonly used dose is 25 nmol/kg body weight.
-
Glucose Solution: Prepare a 20% Dextrose (D-glucose) solution in sterile water for IPGTT.[10][11] The standard glucose load is 2 g/kg body weight.[12][13]
Animal Preparation
-
Animals: Use appropriate mouse models (e.g., wild-type, ob/ob, or diet-induced obese mice).
-
Acclimation: Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours prior to the test.[10][11][13] Overnight fasting (~16 hours) has also been used.[12] Provide free access to water during the fasting period.
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
This test assesses how quickly the body clears a glucose load injected directly into the peritoneal cavity, bypassing gut absorption.
-
Weighing and Dosing: Weigh the fasted mice to calculate the precise injection volumes for both the [Pro3]-GIP solution and the glucose solution.
-
Baseline Blood Sample (t = -30 min or 0 min): Obtain a baseline blood sample (~5 µL) by nicking the tail tip. Measure blood glucose using a glucometer. This is the t=0 sample if [Pro3]-GIP is co-administered with glucose, or a pre-treatment sample if administered earlier.
-
[Pro3]-GIP Administration (t = -30 min): Administer [Pro3]-GIP (Mouse) (e.g., 25 nmol/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the glucose challenge.
-
Glucose Administration (t = 0 min): Inject the 20% glucose solution (2 g/kg) intraperitoneally. Start a timer immediately.[12][13]
-
Post-Injection Blood Sampling: Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose injection.[12][13]
-
Plasma Collection (Optional): At each time point, larger blood samples can be collected into heparinized or EDTA-coated tubes for plasma separation to measure insulin levels.[10]
-
Recovery: After the final blood draw, return mice to their home cages with free access to food and water.
References
- 1. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 2. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vmmpc.org [vmmpc.org]
- 11. mmpc.org [mmpc.org]
- 12. MPD: GMC11: project protocol [phenome.jax.org]
- 13. GIP-Overexpressing Mice Demonstrate Reduced Diet-Induced Obesity and Steatosis, and Improved Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Pro3]-GIP (Mouse) in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [Pro3]-GIP (Mouse), a Gastric Inhibitory Polypeptide (GIP) receptor antagonist, in preclinical diet-induced obesity (DIO) mouse models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GIP receptor antagonism in obesity and related metabolic disorders.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a role in glucose homeostasis and lipid metabolism. [Pro3]-GIP (Mouse) is a specific and stable antagonist of the GIP receptor in rodents. In diet-induced obese mice, antagonism of the GIP receptor using [Pro3]-GIP has been shown to reverse obesity, improve insulin sensitivity, and correct associated metabolic disturbances. These findings suggest that GIP receptor antagonism is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.
Mechanism of Action
In mice, [Pro3]-GIP acts as a competitive antagonist at the GIP receptor. By blocking the binding of endogenous GIP, [Pro3]-GIP inhibits downstream signaling pathways, leading to a variety of metabolic effects. The primary signaling pathway of the GIP receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Data Summary
The following tables summarize the quantitative effects of [Pro3]-GIP (Mouse) administration in diet-induced obesity mouse models as reported in various studies.
Table 1: Effects of [Pro3]-GIP on Body Weight and Food Intake
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significant decrease compared to saline-treated controls. | |
| Food Intake | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | No significant change compared to saline-treated controls. | |
| Body Weight | ob/ob mice | Daily i.p. injections for 11 days | No significant effect on body weight loss. |
Table 2: Effects of [Pro3]-GIP on Glucose Metabolism
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Plasma Glucose | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Restored to levels of chow-fed mice. | |
| Glucose Tolerance | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Normalized. | |
| Glycated Hemoglobin (HbA1c) | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Restored to levels of chow-fed mice. | |
| Pancreatic Insulin Content | ob/ob mice | Daily i.p. injections for 11 days | Reduced by 1.3-fold. | |
| Insulin Sensitivity | ob/ob mice | Daily i.p. injections for 11 days | Significantly enhanced (1.6-fold improvement). |
Table 3: Effects of [Pro3]-GIP on Lipid Profile and Adipose Tissue
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Circulating Triglycerides | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. | |
| Circulating Cholesterol | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. | |
| Adipose Tissue Mass | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. | |
| Adipocyte Hypertrophy | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. | |
| Liver Triglyceride Deposition | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. | |
| Muscle Triglyceride Deposition | High-fat diet-fed mice | 25 nmol/kg/day, i.p. for 50 days | Significantly decreased. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of [Pro3]-GIP (Mouse) in DIO models.
Protocol 1: Induction of Diet-Induced Obesity in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.
-
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: [Pro3]-GIP (Mouse) Treatment
-
Preparation of [Pro3]-GIP: Reconstitute lyophilized [Pro3]-GIP (Mouse) in sterile saline to the desired stock concentration.
-
Dosage and Administration:
-
A commonly used dose is 25 nmol/kg body weight.
-
Administer daily via intraperitoneal (i.p.) injection.
-
The treatment duration can range from several days to several weeks (e.g., 50 days).
-
-
Control Group: Administer an equivalent volume of sterile saline to the control DIO group.
Protocol 3: Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or i.p. injection.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Protocol 4: Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours prior to the test.
-
Baseline Blood Sample: Collect a baseline blood sample to measure fasting blood glucose.
-
Insulin Administration: Administer human or murine insulin (0.75-1.0 U/kg body weight) via i.p. injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Analysis: Measure blood glucose levels at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Visualizations
GIP Receptor Signaling Pathway
Application Notes and Protocols for GIP Receptor Antagonism with [Pro3]-GIP in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone that plays a significant role in glucose homeostasis by potentiating insulin secretion from pancreatic β-cells in a glucose-dependent manner. Dysregulation of GIP signaling has been implicated in the pathophysiology of type 2 diabetes and obesity. The GIP receptor (GIPR) antagonist, [Pro3]-GIP, is a valuable tool for investigating the physiological roles of GIP and for evaluating the therapeutic potential of GIPR antagonism. In mice, [Pro3]-GIP acts as a competitive antagonist at the GIPR, blocking the downstream signaling cascade and inhibiting GIP-stimulated insulin release.[1] These application notes provide detailed protocols for utilizing [Pro3]-GIP in mice to study GIP receptor antagonism, including in vivo experimental procedures and expected outcomes.
Quantitative Data Summary
The following tables summarize the quantitative effects of [Pro3]-GIP administration in various mouse models as reported in the literature. These data highlight the impact of GIP receptor antagonism on key metabolic parameters.
Table 1: Effect of [Pro3]-GIP on Plasma Glucose and Insulin Levels in ob/ob Mice
| Treatment Group | Plasma Glucose (fold change vs. control) | Plasma Insulin (fold change vs. control) | Reference |
| [Pro3]-GIP | ↓ 1.4 | ↓ 2.0 | [2] |
| [Pro3]-GIP[mPEG] | ↓ 2.1 | ↓ 2.0 | [2] |
Table 2: Effect of [Pro3]-GIP on Glucose Tolerance and Insulin Response in High-Fat Diet (HFD) Fed Mice
| Treatment Group | Glycemic Excursion (AUC, fold change vs. control) | Plasma Insulin Response (AUC, fold change vs. control) | Reference |
| [Pro3]-GIP[mPEG] (once every 3 days) | ↓ 1.3 | ↑ 1.3 | [2] |
Table 3: Effect of Active Immunization against (Pro3)GIP in High-Fat Diet (HFD) Fed Mice
| Parameter | Outcome | Significance | Reference |
| Circulating Blood Glucose | Significantly reduced from day 84 onwards | p < 0.05 - p < 0.01 | [3][4] |
| Glycemic Response to IP Glucose | Improved | p < 0.01 | [3][4] |
| Circulating and Glucose-Stimulated Plasma Insulin | Significantly depressed | p < 0.01 - p < 0.001 | [3][4] |
| Liver Triglyceride | Significantly reduced | Not specified | [3][4] |
| Pancreatic Insulin | Significantly reduced | Not specified | [3][4] |
| Circulating LDL-Cholesterol | Significantly reduced | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) with [Pro3]-GIP
This protocol is designed to assess the effect of GIP receptor antagonism on glucose tolerance in mice.
Materials:
-
[Pro3]-GIP (mouse)
-
Sterile saline solution (0.9% NaCl)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Microcentrifuge tubes
-
Pipettes and tips
-
Animal balance
-
Restraining device for mice
-
Surgical scissors or lancets
Procedure:
-
Animal Preparation:
-
House mice under standard conditions with ad libitum access to food and water.
-
For studies on diet-induced obesity, mice are typically fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce a metabolic phenotype.
-
Fast mice for 4-6 hours before the experiment, with free access to water.[2]
-
-
[Pro3]-GIP Administration:
-
Prepare a stock solution of [Pro3]-GIP in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice. A typical dose is 25 nmol/kg body weight.
-
Administer [Pro3]-GIP or vehicle (saline) via intraperitoneal (IP) injection. The timing of administration relative to the glucose challenge may vary depending on the experimental design (e.g., 30 minutes prior).
-
-
Baseline Blood Collection (Time 0):
-
Gently restrain the mouse.
-
Make a small incision at the tip of the tail to collect a drop of blood.
-
Measure blood glucose using a glucometer.
-
For insulin measurement, collect a larger blood sample (e.g., 20-50 µL) into a microcentrifuge tube containing an anticoagulant (e.g., EDTA). Keep the sample on ice.
-
-
Glucose Challenge:
-
Inject a 20% glucose solution intraperitoneally. A standard dose is 1 g or 2 g of glucose per kg of body weight.[2] The volume of the injection should be calculated based on the mouse's body weight.
-
-
Serial Blood Sampling:
-
Collect blood samples at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
At each time point, measure blood glucose and collect blood for insulin analysis as described in step 3.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples collected for insulin analysis to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall response.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the [Pro3]-GIP treated group and the control group.
-
Protocol 2: Chronic Administration of [Pro3]-GIP in Mice
This protocol is for evaluating the long-term effects of GIP receptor antagonism on metabolic parameters.
Materials:
-
[Pro3]-GIP (mouse) or a long-acting analog like [Pro3]-GIP[mPEG]
-
Sterile saline solution (0.9% NaCl)
-
Animal balance
-
Equipment for metabolic monitoring (e.g., metabolic cages for food and water intake, body composition analyzer)
Procedure:
-
Animal and Treatment Group Setup:
-
Acclimate mice to individual housing if required for specific measurements.
-
Divide mice into treatment groups (e.g., vehicle control, [Pro3]-GIP).
-
-
Dosing and Administration:
-
Administer [Pro3]-GIP or vehicle at a specified dose and frequency. For example:
-
Daily intraperitoneal (IP) injections of [Pro3]-GIP (e.g., 25 nmol/kg).
-
Intermittent subcutaneous (SC) injections of a long-acting analog like [Pro3]-GIP[mPEG] (e.g., once every 3 days).[2]
-
For active immunization studies, complexed (Pro3)GIP peptide can be injected subcutaneously every 14 days.[3][4]
-
-
-
Monitoring:
-
Measure body weight and food and water intake regularly (e.g., daily or several times a week).
-
At the end of the treatment period, perform metabolic tests such as an IPGTT (as described in Protocol 1) or an insulin tolerance test (ITT).
-
Collect terminal blood samples for analysis of plasma glucose, insulin, lipids, and other relevant biomarkers.
-
Collect tissues (e.g., pancreas, liver, adipose tissue) for histological or molecular analysis.
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and other metabolic parameters over the treatment period.
-
Compare the results of metabolic tests between the treatment groups.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GIP receptor signaling pathway and a typical experimental workflow for studying GIP receptor antagonism with [Pro3]-GIP in mice.
Caption: GIP receptor signaling pathway and its antagonism by [Pro3]-GIP.
Caption: Experimental workflow for an acute in vivo study with [Pro3]-GIP in mice.
References
Application Notes and Protocols: In Vitro Applications of [Pro3]-GIP (Mouse) on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of [Pro3]-GIP (Mouse), a valuable tool for studying the physiological and pathophysiological roles of the Gastric Inhibitory Polypeptide (GIP) receptor in various cell types. As a GIP receptor antagonist in rodent models, [Pro3]-GIP (Mouse) is instrumental in elucidating the signaling pathways and cellular responses mediated by GIP.[1] Of critical importance for researchers is the species-specific activity of this peptide: while it functions as an antagonist or partial agonist at rat and mouse GIP receptors, it acts as a full agonist at the human GIP receptor.[2][3] This document focuses on its applications in mouse cell cultures.
Pancreatic β-Cells: Inhibition of GIP-Stimulated Insulin Secretion
[Pro3]-GIP (Mouse) is widely used to investigate the role of GIP in insulin secretion from pancreatic β-cells. In mouse and rat insulinoma cell lines, such as BRIN-BD11, it effectively antagonizes the insulinotropic effects of native GIP.[4]
Quantitative Data Summary
| Cell Line | Treatment | Agonist | Agonist Concentration | [Pro3]-GIP (Mouse) Concentration | Observed Effect | Reference |
| BRIN-BD11 | GIP-stimulated insulin release | GIP | 10⁻⁷ M | 10⁻¹³ to 10⁻⁸ M | Dose-dependent inhibition of insulin release | Gault et al., 2002 |
| GIP receptor-transfected fibroblasts | GIP-stimulated cAMP production | GIP | - | 10⁻⁶ M | ~70% maximal inhibition of cAMP production | Gault et al., 2003[4] |
Experimental Protocol: Inhibition of GIP-Stimulated Insulin Secretion in BRIN-BD11 Cells
This protocol outlines the procedure to assess the antagonistic effect of [Pro3]-GIP (Mouse) on GIP-stimulated insulin secretion in the BRIN-BD11 pancreatic β-cell line.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions (to achieve desired final concentrations)
-
Native mouse GIP
-
[Pro3]-GIP (Mouse)
-
Insulin RIA or ELISA kit
Procedure:
-
Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days.
-
Seeding: Seed BRIN-BD11 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48 hours to allow for adherence and recovery.
-
Pre-incubation: Gently wash the cells twice with KRBB containing a basal glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Treatment Incubation:
-
Prepare treatment solutions in KRBB with a stimulatory glucose concentration (e.g., 16.7 mM).
-
Group 1 (Control): Stimulatory glucose alone.
-
Group 2 (GIP Stimulation): Stimulatory glucose + native mouse GIP (e.g., 10 nM).
-
Group 3 (Antagonist Treatment): Stimulatory glucose + native mouse GIP (10 nM) + varying concentrations of [Pro3]-GIP (Mouse) (e.g., 1 pM to 1 µM).
-
Remove the pre-incubation buffer and add 500 µL of the respective treatment solutions to each well.
-
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store the supernatant at -20°C for subsequent insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secretion (e.g., ng/mL or µU/mL) and normalize to the protein content of the cells in each well, if necessary.
Signaling Pathway and Experimental Workflow
Adipocytes: Investigating GIP's Role in Adipogenesis and Lipid Metabolism
While direct studies utilizing [Pro3]-GIP (Mouse) on mouse adipocyte cell lines like 3T3-L1 are limited, the known antagonistic action of this peptide in other rodent cells suggests its utility in elucidating the role of GIP in adipocyte function. GIP signaling is implicated in adipocyte differentiation, glucose uptake, and lipid metabolism. Therefore, [Pro3]-GIP (Mouse) can be employed to block these GIP-mediated effects.
Hypothesized Application
Based on the literature for GIP and other GIP antagonists, [Pro3]-GIP (Mouse) is expected to antagonize GIP-induced effects in mouse adipocytes.
Experimental Protocol: Antagonism of GIP-Induced Adipocyte Differentiation in 3T3-L1 Cells
This protocol is a proposed method to investigate the inhibitory effect of [Pro3]-GIP (Mouse) on GIP-induced differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS)
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Native mouse GIP
-
[Pro3]-GIP (Mouse)
-
Oil Red O staining solution
-
qRT-PCR reagents for adipogenic markers (e.g., PPARγ, aP2)
Procedure:
-
Cell Culture and Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Seed cells in 6-well plates and grow to confluence.
-
Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium.
-
Group 1 (Control): Differentiation medium alone.
-
Group 2 (GIP): Differentiation medium + native mouse GIP (e.g., 10 nM).
-
Group 3 (Antagonist): Differentiation medium + native mouse GIP (10 nM) + [Pro3]-GIP (Mouse) (e.g., 1 µM).
-
-
Differentiation Period: Culture the cells for 2-3 days in the differentiation medium. Then, replace the medium with DMEM containing 10% FBS and insulin for another 2 days. Subsequently, culture in DMEM with 10% FBS, changing the medium every 2 days for a total of 8-10 days.
-
Assessment of Differentiation:
-
Oil Red O Staining: On day 8-10, fix the cells, stain with Oil Red O to visualize lipid droplets, and quantify the staining by extracting the dye and measuring its absorbance.
-
qRT-PCR: At various time points during differentiation, extract RNA and perform qRT-PCR to measure the expression of key adipogenic transcription factors and markers.
-
Logical Relationship Diagram
Osteoblasts: Exploring the Role of GIP in Bone Formation
Similar to adipocytes, direct experimental data on the effects of [Pro3]-GIP (Mouse) on mouse osteoblast cell lines like MC3T3-E1 are scarce. However, GIP is known to have anabolic effects on bone, promoting osteoblast proliferation and differentiation and inhibiting apoptosis. [Pro3]-GIP (Mouse) can therefore be used as a tool to block these effects and investigate the underlying mechanisms of GIP receptor signaling in bone cells.
Hypothesized Application
[Pro3]-GIP (Mouse) is expected to antagonize the pro-osteogenic effects of GIP on mouse osteoblasts.
Experimental Protocol: Antagonism of GIP-Induced Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
This proposed protocol aims to determine if [Pro3]-GIP (Mouse) can inhibit the GIP-induced increase in ALP activity, a marker of early osteoblast differentiation.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM supplemented with 10% FBS
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
Native mouse GIP
-
[Pro3]-GIP (Mouse)
-
ALP activity assay kit
-
Protein assay kit
Procedure:
-
Cell Culture and Seeding: Culture MC3T3-E1 cells in Alpha-MEM. Seed cells in 24-well plates and grow to confluence.
-
Initiation of Differentiation: Replace the growth medium with osteogenic differentiation medium.
-
Group 1 (Control): Osteogenic medium alone.
-
Group 2 (GIP): Osteogenic medium + native mouse GIP (e.g., 10 nM).
-
Group 3 (Antagonist): Osteogenic medium + native mouse GIP (10 nM) + [Pro3]-GIP (Mouse) (e.g., 1 µM).
-
-
Differentiation Period: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
ALP Activity Assay: At the end of the culture period, lyse the cells and perform an ALP activity assay according to the manufacturer's instructions. Normalize the ALP activity to the total protein content of each well.
Logical Relationship Diagram
Disclaimer: The experimental protocols for adipocytes and osteoblasts are proposed based on the known functions of GIP and its antagonists. Researchers should optimize these protocols and validate the effects of [Pro3]-GIP (Mouse) in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Active Immunization Using [Pro3]-GIP in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for active immunization in mice using a modified Gastric Inhibitory Polypeptide (GIP) analog, [Pro3]-GIP. This protocol is designed to generate neutralizing antibodies against endogenous GIP, effectively blocking its signaling. This approach has been demonstrated to improve metabolic status in high-fat-fed mice, suggesting its potential as a therapeutic strategy for metabolic disorders.
Introduction
Gastric Inhibitory Polypeptide (GIP) is an incretin hormone that potentiates glucose-dependent insulin secretion. However, under conditions of over-nutrition, GIP signaling has been implicated in the development of obesity and insulin resistance. [Pro3]-GIP is a GIP analog that acts as an antagonist at the GIP receptor in rodents. Active immunization with [Pro3]-GIP aims to induce a specific and sustained antibody response against GIP, thereby neutralizing its biological effects and mitigating the metabolic abnormalities associated with diet-induced obesity.
Key Experimental Protocols
Preparation of the [Pro3]-GIP Immunogen
To enhance the immunogenicity of the small [Pro3]-GIP peptide, it should be conjugated to a larger carrier protein or presented on a virus-like particle (VLP).
Option A: Conjugation to Ovalbumin (OVA)
-
Materials:
-
[Pro3]-GIP peptide
-
Ovalbumin (OVA)
-
Glutaraldehyde or a suitable crosslinker
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
-
Protocol:
-
Dissolve [Pro3]-GIP and OVA in PBS at a molar ratio of 10:1.
-
Slowly add glutaraldehyde to a final concentration of 0.1% while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Stop the reaction by adding a quenching agent like glycine.
-
Dialyze the conjugate extensively against PBS to remove unreacted components.
-
Determine the protein concentration and store the conjugate at -20°C.
-
Option B: Formulation with Virus-Like Particles (VLPs)
-
Protocol:
-
[Pro3]-GIP can be chemically cross-linked to pre-formed VLPs or genetically fused to the VLP monomer protein for expression and self-assembly. The latter approach often results in a more consistent and highly immunogenic presentation. Commercially available VLP conjugation kits and services can also be utilized.
-
Animal Model and Housing
-
Animal Model: Normal male Swiss NIH mice are a suitable model.[1][2][3]
-
Housing: House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Immunization and Diet Protocol
This protocol is based on a 98-day study design.[1][2][3]
-
Groups:
-
Lean Control Group: Fed a standard chow diet, receives vehicle injections.
-
High-Fat Diet (HFD) Control Group: Fed a high-fat diet, receives vehicle injections.
-
[Pro3]-GIP Immunized Group: Fed a high-fat diet, receives the [Pro3]-GIP immunogen.
-
-
Immunization Schedule:
-
Inject mice subcutaneously (s.c.) with the complexed [Pro3]-GIP peptide (e.g., 50-100 µg per mouse) or vehicle once every 14 days for a total of 98 days.[1][2][3] An appropriate adjuvant, such as Freund's Adjuvant (Complete for the first injection and Incomplete for subsequent boosts) or a less inflammatory alternative, should be used to emulsify the immunogen.
-
-
Dietary Intervention:
-
On day 21 of the immunization schedule, switch the HFD Control and [Pro3]-GIP Immunized groups to a high-fat diet (e.g., 45% of calories from fat).[4] The Lean Control group continues on the standard chow diet.
-
Monitoring and Sample Collection
-
Body Weight and Food Intake: Monitor and record body weight and food intake regularly (e.g., weekly).
-
Blood Glucose: Measure circulating blood glucose levels from tail vein blood at regular intervals (e.g., every 14 days) using a glucometer.
-
Plasma Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) into EDTA-coated tubes at specified time points. Centrifuge to separate plasma and store at -80°C for further analysis.
Measurement of Antibody Titers
-
Method: Use an enzyme-linked immunosorbent assay (ELISA) to determine the titer of GIP-specific antibodies in the plasma of immunized mice.
-
Protocol:
-
Coat a 96-well plate with native GIP.
-
Block non-specific binding sites.
-
Add serially diluted plasma samples from the immunized and control mice.
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate and wash the plate.
-
Add a suitable substrate and measure the absorbance to determine the antibody titer.
-
Assessment of Metabolic Parameters
-
Glucose Tolerance Test (GTT): Perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.
-
Fast mice overnight.
-
Inject a bolus of glucose (e.g., 2 g/kg body weight) intraperitoneally.
-
Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit.
-
Lipid Profile: Determine circulating levels of LDL-cholesterol and liver triglycerides using appropriate biochemical assays.
-
Pancreatic Insulin Content: Extract insulin from the pancreas and quantify it using an ELISA kit.
Expected Outcomes and Data Presentation
Active immunization against [Pro3]-GIP is expected to lead to the production of circulating GIP-specific antibodies.[1][2][3] This immunoneutralization of GIP is anticipated to result in significant improvements in the metabolic profiles of high-fat-fed mice.
Table 1: Effect of [Pro3]-GIP Immunization on Key Metabolic Parameters in High-Fat-Fed Mice
| Parameter | High-Fat Diet Control | [Pro3]-GIP Immunized | p-value | Reference |
| Circulating Blood Glucose | Increased | Significantly Reduced | <0.05 to <0.01 | [1][2][3] |
| Glycemic Response to i.p. Glucose | Impaired | Significantly Improved | <0.01 | [1][2] |
| Circulating Plasma Insulin | Increased | Significantly Depressed | <0.01 to <0.001 | [1][2][3] |
| Glucose-Stimulated Plasma Insulin | Increased | Significantly Depressed | <0.01 to <0.001 | [1][2][3] |
| Liver Triglycerides | Increased | Significantly Reduced | - | [1][2][3] |
| Pancreatic Insulin Content | Increased | Significantly Reduced | - | [1][2][3] |
| Circulating LDL-Cholesterol | Increased | Significantly Reduced | - | [1][2][3] |
| Body Weight and Food Intake | Increased | No Significant Change | - | [1][2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for active immunization with [Pro3]-GIP in mice.
GIP Signaling Pathway in Pancreatic β-Cells
Caption: Simplified GIP signaling pathway in pancreatic β-cells and its neutralization.
Conclusion
Active immunization with [Pro3]-GIP represents a promising strategy to counteract the metabolic disturbances induced by a high-fat diet. The protocol outlined provides a framework for researchers to investigate the therapeutic potential of GIP immunoneutralization in preclinical models of obesity and type 2 diabetes. The generation of specific, high-titer antibodies against GIP effectively abrogates its biological activity, leading to improved glucose control and a more favorable metabolic profile. Further studies are warranted to explore the long-term efficacy and safety of this approach.
References
Troubleshooting & Optimization
[Pro3]-GIP (Mouse) stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of [Pro3]-GIP (Mouse).
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized [Pro3]-GIP (Mouse)?
A1: For initial reconstitution, we recommend using sterile, purified water. If solubility issues arise, sonication may help to dissolve the peptide. For biological experiments, it is advisable to filter the solution through a 0.22 µm filter before use.[1]
Q2: What are the recommended storage conditions for [Pro3]-GIP (Mouse)?
A2: The storage conditions depend on whether the peptide is in lyophilized or solution form. Please refer to the table below for detailed recommendations.
Q3: How long is the reconstituted peptide stable in solution?
A3: The stability of the peptide in solution is dependent on the storage temperature. For optimal results, it is recommended to use freshly prepared solutions for in vivo experiments.[1] For short-term storage, aliquoting and freezing is recommended to minimize freeze-thaw cycles.
Q4: My [Pro3]-GIP (Mouse) solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation can indicate solubility or aggregation issues. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: Can I store the reconstituted [Pro3]-GIP (Mouse) at 4°C?
A5: While short-term storage at 4°C may be possible for some peptides, long-term storage at this temperature is generally not recommended due to the risk of degradation and microbial growth. For storage longer than a day, freezing at -20°C or -80°C is advised.
Storage Conditions
Proper storage is crucial for maintaining the integrity and activity of [Pro3]-GIP (Mouse).
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | 3 years | Store in a dry place, protected from light.[2][3] |
| Stock Solution | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Working Solution | Freshly Prepared | Same day use | For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] |
Stability in Solution
Table 1: In Vitro Stability of GIP Analogs in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (hours) |
| Native GIP | 6.2 |
| N-acetyl-GIP | > 24 |
| pGlu-GIP | > 24 |
This data is derived from a study on N-acetyl-GIP and pGlu-GIP and is provided as a reference for the potential stability of modified GIP analogs.
Troubleshooting Guide
Issue: Peptide Solubility and Aggregation
Symptoms:
-
The reconstituted solution appears cloudy or contains visible particles.
-
Difficulty in dissolving the lyophilized powder.
-
Loss of biological activity in experiments.
Potential Causes:
-
Hydrophobicity: The amino acid sequence of the peptide may lead to poor solubility in aqueous solutions.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point.
-
Improper Storage: Repeated freeze-thaw cycles can promote aggregation.
-
High Concentration: Higher peptide concentrations can increase the likelihood of aggregation.
Solutions Workflow:
Caption: Troubleshooting workflow for peptide solubility and aggregation issues.
Experimental Protocols
Protocol 1: Reconstitution of [Pro3]-GIP (Mouse)
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Solvent Addition: Add the calculated volume of sterile, purified water to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Sterilization (Optional): If required for the application, filter the reconstituted solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Peptide Purity by RP-HPLC
This protocol provides a general method for assessing the purity of synthetic peptides like [Pro3]-GIP (Mouse).
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material.
-
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Detection Wavelength: 214 nm or 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
-
A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes. The exact gradient may need to be optimized based on the peptide's hydrophobicity.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
-
Signaling Pathway
[Pro3]-GIP (Mouse) is an antagonist of the GIP receptor (GIPR), a G protein-coupled receptor. The binding of the native GIP ligand to GIPR primarily activates the Gαs pathway, leading to the downstream signaling events depicted below. As an antagonist, [Pro3]-GIP (Mouse) blocks these actions.
Caption: Simplified GIP receptor signaling pathway in pancreatic β-cells.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Pro3]-GIP (Mouse) Dosage for Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Pro3]-GIP (Mouse) in metabolic studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Pro3]-GIP (Mouse) and how does it work?
[Pro3]-GIP (Mouse) is a synthetic analogue of the native mouse Glucose-dependent Insulinotropic Polypeptide (GIP). It is characterized by a substitution of alanine with proline at position 3. In mouse models, it acts as a partial agonist and a competitive antagonist at the GIP receptor (GIPR)[1][2][3]. This dual action allows it to modulate the downstream signaling of the GIPR, making it a valuable tool for investigating the role of the GIP pathway in metabolic regulation.
Q2: What are the typical applications of [Pro3]-GIP (Mouse) in metabolic research?
[Pro3]-GIP (Mouse) is primarily used to study the physiological and pathophysiological roles of GIP signaling in rodents. Common applications include:
-
Investigating the impact of GIPR antagonism on glucose homeostasis and insulin secretion[4][5][6].
-
Evaluating the therapeutic potential of GIPR blockade in models of obesity and type 2 diabetes, such as ob/ob mice and mice on a high-fat diet[1][7][8][9].
-
Elucidating the role of GIP in lipid metabolism and adiposity[9].
Q3: What is the recommended dosage and administration route for [Pro3]-GIP (Mouse)?
The most commonly reported dosage in literature is 25 nmol/kg body weight, administered via intraperitoneal (i.p.) injection[4][8][10]. However, the optimal dosage and frequency can vary depending on the mouse model, the duration of the study (acute vs. chronic), and the specific metabolic endpoints being measured. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: Is [Pro3]-GIP an antagonist in all species?
No, the activity of [Pro3]-GIP is species-specific. While it acts as a partial agonist and competitive antagonist at the mouse and rat GIP receptors, human [Pro3]-GIP is a full agonist at the human GIP receptor[1][2][3]. This is a critical consideration when translating findings from rodent studies to human physiology.
Q5: How should [Pro3]-GIP (Mouse) be prepared and stored?
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. The peptide can be dissolved in a suitable vehicle, such as sterile saline. For stock solutions, it is advisable to follow the manufacturer's instructions, which typically involve storing the lyophilized peptide at -20°C or -80°C and the reconstituted solution in aliquots at -80°C to avoid multiple freeze-thaw cycles[7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Agonistic Effects (e.g., modest insulin release) | [Pro3]-GIP (Mouse) exhibits partial agonist activity at the mouse GIP receptor[1][2][3]. | • Be aware of this intrinsic activity when designing experiments and interpreting results.• Consider the glucose concentration in your experimental setup, as the effects can be glucose-dependent.• Use appropriate controls, including a vehicle-only group and potentially a group treated with native GIP. |
| High Variability in Animal Responses | • Inconsistent dosing due to inaccurate body weight measurement or injection volume.• Variation in the fasting state of the animals.• Improper handling and stress induction. | • Ensure accurate and recent body weight measurements for each animal before dosing.• Standardize the fasting period (typically 4-6 hours for glucose tolerance tests).• Handle animals gently and allow for an acclimatization period before starting the experiment. |
| No Observable Effect on Glucose Tolerance or Insulin Sensitivity | • Insufficient dosage.• Degradation of the peptide.• The chosen animal model is not responsive to GIPR antagonism under the experimental conditions. | • Perform a dose-response study to determine the optimal dose.• Prepare fresh solutions of [Pro3]-GIP for each experiment and store stock solutions properly.• Ensure the chosen animal model has a phenotype that is expected to be influenced by GIP signaling (e.g., high-fat diet-induced obesity). |
| Precipitation of the Peptide in Solution | • Poor solubility in the chosen vehicle.• Use of a suboptimal buffer or pH. | • Consult the manufacturer's datasheet for recommended solvents.• Gentle warming or sonication may aid in dissolution[7].• Ensure the final solution is clear before administration. |
Data Presentation
Table 1: Summary of [Pro3]-GIP (Mouse) Dosages and Effects in Metabolic Studies
| Mouse Model | Dosage | Administration | Duration | Key Metabolic Outcomes | Reference(s) |
| ob/ob Mice | 25 nmol/kg | i.p., once daily | Chronic | Improved glucose tolerance and insulin sensitivity. | [1][7] |
| ob/ob Mice | 25 nmol/kg | i.p. | Acute | Decreased plasma insulin response. | [4] |
| High-Fat Diet-Induced Obese Mice | 25 nmol/kg | i.p., once or twice daily | 21 days | Decreased body weight, improved glucose tolerance and insulin sensitivity. | [8] |
| High-Fat Diet-Induced Obese Mice | 25 nmol/kg | i.p., once every 3 days | 48 days | Reduced body weight gain, improved glucose tolerance and insulin secretory responses. | [8] |
| Streptozotocin (STZ)-Induced Diabetic Mice | 25 nmol/kg | i.p., once daily | 16 days | Worsened hyperglycemia and glucose tolerance, impaired insulin sensitivity. | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure blood glucose using a glucometer.
-
[Pro3]-GIP Administration: Administer [Pro3]-GIP (Mouse) or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 25 nmol/kg).
-
Glucose Challenge: 30 minutes after the peptide administration, inject a 20% glucose solution (2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose injection and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 2: Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast mice for 4 hours with free access to water.
-
[Pro3]-GIP Administration: Administer [Pro3]-GIP (Mouse) or vehicle via i.p. injection.
-
Baseline Blood Glucose: After a desired pre-treatment period (e.g., 30 minutes), take a baseline blood sample (time 0) and measure blood glucose.
-
Insulin Challenge: Inject human insulin (0.75 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value and plot over time to assess insulin sensitivity.
Visualizations
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pro3]-GIP (Mouse), GIP receptor antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 6. glucagon.com [glucagon.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Pro3]-GIP (Mouse) Administration
Welcome to the technical support center for [Pro3]-GIP (Mouse). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering this GIP receptor antagonist in their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and function of [Pro3]-GIP (Mouse).
Q1: What is [Pro3]-GIP (Mouse) and what is its primary mechanism of action?
[Pro3]-GIP (Mouse) is an antagonist of the mouse Gastric Inhibitory Polypeptide (GIP) receptor.[1][2] In rodent models, it functions by blocking the binding of endogenous GIP to its receptor, thereby inhibiting downstream signaling pathways.[1] This action can prevent GIP-stimulated insulin release and has been shown to improve glucose tolerance and insulin sensitivity in ob/ob mice.[1][2] However, it is crucial to note that in mouse systems, (Pro3)GIP has been observed to act as a partial agonist , which may lead to modest receptor activation in the absence of the full agonist (endogenous GIP).[1][3][4][5]
Q2: How should I reconstitute lyophilized [Pro3]-GIP (Mouse)?
Proper reconstitution is critical for peptide activity. Lyophilized [Pro3]-GIP (Mouse) should first be brought to room temperature before opening the vial to prevent condensation. The choice of solvent depends on the peptide's properties and the experimental application. While many peptides are soluble in sterile water, solubility can be sequence-dependent.[6] If solubility issues arise, alternative solvents may be required. For detailed steps, refer to the Protocol for Reconstituting [Pro3]-GIP (Mouse) in the Experimental Protocols section.
Q3: What are the recommended storage conditions for [Pro3]-GIP (Mouse)?
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.
-
Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of peptides in solution is limited.
Q4: What is a typical dose for in vivo mouse studies?
Published studies using (Pro3)GIP in mouse models of obesity and diabetes have often used a dose of 25 nmol/kg body weight , administered via intraperitoneal (i.p.) injection.[7] However, the optimal dose may vary depending on the mouse strain, age, disease model, and experimental endpoint. A dose-response study is recommended to determine the most effective dose for your specific experimental setup.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the administration and use of [Pro3]-GIP (Mouse).
Issue 1: Peptide Solubility and Reconstitution
Q: My lyophilized [Pro3]-GIP (Mouse) powder will not dissolve in water. What should I do?
A: Poor solubility can be due to the hydrophobic nature of the peptide sequence. If sterile water fails, follow these steps:
-
Determine Peptide Charge: Calculate the overall charge of the peptide sequence to select an appropriate solvent. Acidic residues (D, E) are negative, while basic residues (R, K, H) are positive. [Pro3]-GIP (Mouse) has a net positive charge, making it a basic peptide.
-
Use an Acidic Solution: For basic peptides, try dissolving a small test amount in a dilute aqueous acid solution, such as 10% acetic acid.[6][8]
-
Use an Organic Solvent: If the peptide is still insoluble, it may be highly hydrophobic. Try dissolving a small amount in a minimal volume of an organic solvent like DMSO.[6][8][9] Once dissolved, slowly add this solution dropwise to your aqueous buffer while vortexing to prevent precipitation.[6]
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <1% DMSO for cell-based assays).[6]
-
Table 1: Solubility Guidelines for [Pro3]-GIP (Mouse)
| Solvent | Procedure | Suitability |
| Sterile Water | Add directly to the lyophilized peptide. Gentle vortexing or sonication may help. | First choice. Suitable for most in vivo and in vitro applications if peptide dissolves. |
| 10% Acetic Acid | If water fails, add a few drops of 10% acetic acid to a small test amount. | Good for basic peptides. Ensure final pH is compatible with the experiment. |
| DMSO | Dissolve peptide in a minimal volume of DMSO, then slowly add to aqueous buffer. | For highly hydrophobic peptides. Check solvent tolerance of your experimental model.[6] |
Issue 2: Inconsistent or Unexpected Experimental Results
Q: I am not observing the expected antagonist effect in my in vivo mouse experiment. What could be the cause?
A: Several factors could lead to a lack of efficacy or unexpected outcomes. Consider the following possibilities:
-
Partial Agonism: A key finding is that [Pro3]-GIP (Mouse) acts as a partial agonist at the mouse GIP receptor.[1][3][4][5] This means that while it blocks the full effect of endogenous GIP, it can weakly activate the receptor itself. This could lead to unexpected effects, such as modest insulin or glucagon secretion, rather than pure antagonism.[3]
-
Peptide Degradation: Peptides have limited stability in solution and short half-lives in vivo. Ensure the peptide was stored correctly and that solutions are made fresh. The short in vivo half-life may require a more frequent dosing schedule or the use of a long-acting formulation for chronic studies.
-
Incorrect Dosage: The dose of 25 nmol/kg may not be optimal for your model. A dose-response study is crucial.
-
Administration Route: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) can affect absorption and bioavailability.[10] Injection into a fat pad instead of the peritoneal cavity can lead to slow, inadequate absorption.[10]
-
Vehicle Effects: The vehicle used to dissolve the peptide (e.g., DMSO, saline with additives) could have biological effects. Always include a vehicle-only control group in your experiments.[11]
Troubleshooting Flowchart for Unexpected In Vivo Results
Issue 3: Peptide Stability
Q: How long is my [Pro3]-GIP (Mouse) solution stable after reconstitution?
A: The stability of peptides in aqueous solution is limited and depends on factors like pH, temperature, and the presence of proteases.[12]
-
General Guideline: Use reconstituted solutions as fresh as possible. For storage, freeze single-use aliquots at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution will degrade the peptide and introduce experimental variability.
-
Chemical Instability: Certain amino acid residues are prone to degradation pathways like oxidation (M, C, W) and deamidation (N, Q). Storing solutions at a slightly acidic pH (5-6) in sterile buffers can prolong shelf life.
Table 2: General Peptide Solution Stability Guidelines
| Storage Temperature | Duration | Comments |
| -80°C | Months | Recommended for long-term storage. Use single-use aliquots. |
| -20°C | Weeks to Months | Suitable for short- to mid-term storage. Use single-use aliquots. |
| 2-8°C (Refrigerator) | Days | Not recommended for long-term storage. Prone to microbial growth and degradation. |
| Room Temperature | Hours | Highly discouraged. Rapid degradation can occur. |
Note: These are general guidelines. The specific stability of [Pro3]-GIP (Mouse) in your chosen buffer should be validated if long-term storage in solution is required.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for common experiments involving [Pro3]-GIP (Mouse).
Protocol 1: Reconstitution of Lyophilized [Pro3]-GIP (Mouse)
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents moisture from condensing inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Prepare Solvent: Prepare your chosen sterile solvent (e.g., sterile water, PBS, or another buffer as determined by solubility tests).
-
Add Solvent: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve Peptide: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, sonication can be used to aid dissolution.
-
Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is adapted from standard methods for assessing glucose metabolism in mice.[13]
-
Animal Preparation: Fast mice for 5-6 hours prior to the test, ensuring free access to water.[13]
-
Prepare Solutions:
-
Glucose: Prepare a 20% (w/v) D-glucose solution in sterile 0.9% saline.
-
[Pro3]-GIP (Mouse): Prepare the required dose (e.g., 25 nmol/kg) in a sterile vehicle (e.g., saline).
-
-
Baseline Blood Glucose (t=0 min): Take a small blood sample from the tail tip and measure blood glucose using a glucometer. This is the baseline reading.
-
Administer Antagonist: Inject the prepared dose of [Pro3]-GIP (Mouse) or vehicle via the intraperitoneal (IP) route. The timing of administration before the glucose challenge may need optimization; a 15-minute pre-treatment is a common starting point.[13]
-
Administer Glucose: At the designated time after antagonist injection, administer the glucose solution via IP injection at a dose of 2 g/kg body weight.
-
Measure Blood Glucose: Collect blood from the tail tip at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection and measure glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each group. The Area Under the Curve (AUC) can be calculated to quantify the glucose excursion.
Workflow for an In Vivo IPGTT Experiment
Protocol 3: In Vitro cAMP Accumulation Assay
This protocol allows for the functional assessment of [Pro3]-GIP (Mouse) as a GIP receptor antagonist in a cell-based assay.
-
Cell Culture: Plate cells expressing the mouse GIP receptor (e.g., transfected CHO or HEK293 cells) in a suitable multi-well plate and culture overnight.[14][15]
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells gently with a suitable assay buffer (e.g., HBSS).
-
Antagonist Pre-incubation: Add varying concentrations of [Pro3]-GIP (Mouse) to the wells. Incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add a known GIP receptor agonist (e.g., native GIP) at a concentration that elicits a submaximal response (e.g., EC80). This allows for the inhibitory effect of the antagonist to be observed.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP levels against the concentration of [Pro3]-GIP (Mouse). Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
Section 4: Signaling Pathway
The GIP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway.
-
Binding: GIP binds to the GIP receptor on the cell surface.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, which ultimately leads to the cell-specific response (e.g., potentiation of glucose-stimulated insulin secretion in pancreatic β-cells).
-
Antagonism: A GIP receptor antagonist, like [Pro3]-GIP (Mouse), competitively binds to the receptor, preventing GIP from binding and thereby blocking this signaling cascade.
GIP Receptor Signaling Pathway and Antagonism dot
References
- 1. Glucose‐dependent insulinotropic polypeptide receptor antagonist treatment causes a reduction in weight gain in ovariectomised high fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors | Semantic Scholar [semanticscholar.org]
- 5. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected results with [Pro3]-GIP (Mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with [Pro3]-GIP (Mouse).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for [Pro3]-GIP (Mouse)?
A1: In mouse and rat models, [Pro3]-GIP is characterized as a competitive antagonist of the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor.[1][2][3][4] It is designed to block the downstream signaling and physiological effects of endogenous GIP. In ob/ob mice, it has been shown to inhibit GIP-stimulated insulin release.[4]
Q2: I'm not seeing the expected antagonistic effects in my experiments. In fact, I'm observing some agonist activity. Why is this happening?
A2: This is a critical and well-documented finding. The activity of [Pro3]-GIP is species-specific. While it acts as a partial agonist and competitive antagonist at the mouse and rat GIP receptors, it functions as a full agonist at the human GIP receptor.[1][2] Therefore, if you are using human cell lines or tissues, you will observe agonist effects, such as the stimulation of cAMP production. In mouse models, its partial agonist activity can lead to modest induction of insulin, glucagon, and somatostatin secretion, which might be unexpected if a complete blockade is anticipated.[1][2]
Q3: Why are my in vivo results in mice (e.g., improved glucose tolerance) inconsistent with the partial agonist effects on insulin secretion observed in vitro?
A3: While [Pro3]-GIP (Mouse) can exhibit partial agonist activity in specific in vitro assays (like modest insulin secretion), its overall in vivo effect in obese diabetic mouse models is an improvement in metabolic parameters.[1][5][6] Chronic administration in ob/ob mice has been shown to improve glucose tolerance and insulin sensitivity.[7] This apparent discrepancy arises because the antagonistic effects on the pathophysiological overstimulation of the GIP system in these models outweigh the minor partial agonist activity. The net result is a correction of the metabolic abnormalities.[5][6]
Q4: Can [Pro3]-GIP (Mouse) affect hormones other than insulin?
A4: Yes. In perfused rodent pancreata, [Pro3]-GIP has been shown to induce modest secretion of not only insulin but also glucagon and somatostatin, which is in line with its partial agonist characteristics in rodents.[1][2] Interestingly, in rats, the glucagon release induced by [Pro3]-GIP can be equivalent to that induced by native GIP.[1]
Troubleshooting Guide
Issue 1: Observation of Agonist Activity Instead of Antagonism
-
Root Cause: The most common reason for this is the use of a non-rodent experimental system. The pharmacological activity of [Pro3]-GIP is highly dependent on the species from which the GIP receptor is derived.
-
Troubleshooting Steps:
-
Confirm the Species of Your Experimental System: Verify if your cells, tissues, or animal models are of mouse or rat origin. If you are using human-derived materials, [Pro3]-GIP will act as an agonist.[1][2]
-
Review Assay Conditions: In rodent systems, the partial agonist effects might be more pronounced under certain conditions. For instance, the insulinotropic response is glucose-dependent.[8] Ensure your experimental buffer contains the appropriate glucose concentration to observe the intended antagonistic effects on GIP-stimulated insulin secretion.
-
Consider Downstream Signaling: Instead of only measuring the final physiological output (e.g., insulin secretion), assess a proximal step in the signaling cascade, such as cAMP accumulation. This can help to more clearly characterize the partial agonist versus antagonist properties.[1][2]
-
Issue 2: Inconsistent or Weak Antagonistic Effects in Mouse Studies
-
Root Cause: The partial agonist nature of the compound in rodents can lead to a weaker-than-expected blockade. The overall physiological state of the animal model also plays a crucial role.
-
Troubleshooting Steps:
-
Use Appropriate Disease Models: The beneficial effects of [Pro3]-GIP as a GIP receptor antagonist are most evident in models of obesity and diabetes, such as ob/ob mice or mice on a high-fat diet, where the GIP system is often dysregulated.[5][6]
-
Dose-Response and Treatment Duration: Ensure you are using an appropriate dose and that the duration of treatment is sufficient to observe physiological changes. Chronic administration has been shown to be effective in improving metabolic parameters.[1][5]
-
Measure Multiple Endpoints: To get a complete picture, assess a range of metabolic parameters, including glucose tolerance, insulin sensitivity, plasma insulin levels, and body weight.[5][6]
-
Data Presentation
Table 1: Species-Specific Activity of [Pro3]-GIP on GIP Receptor-Mediated cAMP Production
| Species | Ligand | Activity on GIP Receptor | Efficacy (Emax) for cAMP Production |
| Human | Human [Pro3]-GIP | Full Agonist | Similar to native human GIP |
| Mouse | Mouse [Pro3]-GIP | Partial Agonist / Competitive Antagonist | Partial compared to native mouse GIP |
| Rat | Rat [Pro3]-GIP | Partial Agonist / Competitive Antagonist | Partial compared to native rat GIP |
Data summarized from M. B. S. Svendsen, et al., 2016.[1][2]
Table 2: Effects of Chronic [Pro3]-GIP Administration in ob/ob Mice
| Parameter | Control ob/ob Mice | [Pro3]-GIP Treated ob/ob Mice | Reference |
| Plasma Glucose | Elevated | Significantly Reduced | [5] |
| Plasma Insulin | Elevated | Significantly Reduced | [5] |
| Glucose Tolerance | Impaired | Improved | [7] |
| Insulin Sensitivity | Impaired | Improved | [7] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture and Transfection: Culture COS-7 cells and transiently transfect them with a plasmid expressing the mouse GIP receptor.
-
Ligand Stimulation: Seed the transfected cells in 96-well plates. The following day, wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Treatment: Add varying concentrations of mouse GIP (as a positive control) or [Pro3]-GIP (Mouse) to the wells. To test for antagonism, pre-incubate the cells with [Pro3]-GIP (Mouse) before adding a fixed concentration of mouse GIP.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
Data Analysis: Normalize the data to the maximal response induced by the native GIP ligand to determine the Emax and EC50 values.[1][2]
Protocol 2: In Vivo Glucose Tolerance Test in Mice
-
Animal Model: Use a relevant mouse model, such as high-fat diet-induced obese mice or ob/ob mice.[5]
-
Acclimatization and Fasting: Acclimatize the animals to handling. Before the test, fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure blood glucose.
-
Treatment Administration: Administer [Pro3]-GIP (Mouse) or a vehicle control via intraperitoneal (i.p.) injection at the specified dose.
-
Glucose Challenge: After a predetermined time following treatment, administer a glucose solution (e.g., 18 mmol/kg) via i.p. injection.[5]
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Measure blood glucose concentrations at each time point. The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.
Mandatory Visualizations
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 5. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of [Pro3]-GIP (Mouse) for Experimental Success
Welcome to the technical support center for [Pro3]-GIP (Mouse). This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and integrity of [Pro3]-GIP (Mouse) in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, analysis, and application of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is [Pro3]-GIP (Mouse) and what is its primary function in mice?
[Pro3]-GIP (Mouse) is a synthetic analogue of the mouse gastric inhibitory polypeptide (GIP). In mice, it acts as a competitive antagonist of the GIP receptor (GIPR).[1] Its primary function is to block the signaling of endogenous GIP, thereby inhibiting GIP-stimulated insulin release from pancreatic β-cells.[2] This makes it a valuable tool for studying the role of GIP in glucose metabolism and the pathophysiology of type 2 diabetes.[1]
It is crucial to note the species-specific activity of [Pro3]-GIP analogues. While it is an antagonist in rodents, human [Pro3]-GIP acts as a full agonist at the human GIP receptor.[3][4] Therefore, it is essential to use the mouse-specific analogue for experiments in mice.
Q2: What are the recommended storage and handling conditions for [Pro3]-GIP (Mouse)?
For optimal stability, [Pro3]-GIP (Mouse) should be stored in its lyophilized form at -20°C or -80°C, protected from moisture.[5][1] Once reconstituted, the stability of the peptide in solution can vary. It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] For in vivo experiments, it is best to use freshly prepared solutions.[5]
Q3: How do I properly solubilize [Pro3]-GIP (Mouse)?
[Pro3]-GIP (Mouse) is generally soluble in water.[5] To prepare a stock solution, sterile, nuclease-free water is recommended. If you encounter solubility issues, sonication can be used to aid dissolution. For in vivo studies, if a solvent other than water is required, ensure it is compatible with your experimental model and follow established protocols for vehicle preparation.
Q4: What level of purity is acceptable for [Pro3]-GIP (Mouse) in experimental settings?
For most in vitro and in vivo experiments, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended.[7] Impurities can include truncated or deletion peptide sequences, by-products from the synthesis process, or degradation products, which could potentially lead to misleading experimental results.[7][8][9]
Troubleshooting Guides
Purity Assessment and Quality Control
Issue: How can I independently verify the purity of my [Pro3]-GIP (Mouse) sample?
Solution: You can verify the purity and identity of your peptide using a combination of analytical techniques. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
This protocol provides a general guideline for the RP-HPLC analysis of [Pro3]-GIP (Mouse). Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |
| Gradient | Start with a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the elution profile. Then, optimize to a focused gradient around the elution time of the main peak. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214-220 nm (for peptide bonds) |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the peptide in Mobile Phase A or water to a concentration of 1 mg/mL. |
Caption: A standard workflow for assessing the purity of [Pro3]-GIP (Mouse) using RP-HPLC.
Experimental workflow for RP-HPLC analysis.
Mass spectrometry should be used to confirm that the molecular weight of the main peak from HPLC corresponds to the theoretical mass of [Pro3]-GIP (Mouse).
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |
| Mode | Positive Ion Mode |
| Data Analysis | Compare the observed mass-to-charge (m/z) ratio with the calculated theoretical mass. |
Common Impurities and Their Impact
Issue: What are the common impurities found in synthetic peptides like [Pro3]-GIP (Mouse) and how can they affect my experiments?
Solution: Synthetic peptides can contain several types of impurities that may impact experimental outcomes.[9]
| Impurity Type | Origin | Potential Impact on Experiments |
| Deletion Sequences | Incomplete amino acid coupling during synthesis.[9] | May have reduced or no biological activity, leading to an underestimation of the peptide's potency. Can also have unexpected biological effects. |
| Truncated Sequences | Premature termination of peptide synthesis. | Similar to deletion sequences, can lead to inaccurate assessment of biological activity. |
| Oxidized Peptides | Oxidation of susceptible amino acids (e.g., Methionine, Tryptophan) during synthesis or storage.[9] | Can alter the peptide's conformation and reduce its biological activity. |
| Deamidated Peptides | Deamidation of Asparagine or Glutamine residues.[9] | Can change the peptide's charge and structure, potentially affecting receptor binding and activity. |
| Residual Solvents/Reagents | Incomplete removal of chemicals used in synthesis and purification (e.g., TFA). | Can be toxic to cells or animals, leading to experimental artifacts. |
Even small amounts of highly immunogenic contaminating peptides can lead to false-positive results in immunological assays.[8]
Troubleshooting Inconsistent Experimental Results
Issue: I am observing batch-to-batch variability in my experimental results with [Pro3]-GIP (Mouse). What could be the cause?
Solution: Batch-to-batch variability is a common issue with synthetic peptides and can arise from several factors.
Caption: A troubleshooting guide for addressing batch-to-batch variability.
Troubleshooting batch-to-batch variability.
Issue: My in vivo experiments with [Pro3]-GIP (Mouse) are showing unexpected results (e.g., no effect on glucose tolerance, or an unexpected effect on body weight). What should I consider?
Solution: Unexpected in vivo results can be due to a variety of factors.
-
Peptide Activity: As [Pro3]-GIP (Mouse) is a partial agonist at the mouse GIP receptor, it can elicit some agonist activity, especially at higher concentrations.[3][4] This could lead to modest insulin, glucagon, and somatostatin secretion.[3] Consider performing a dose-response study to find the optimal concentration for antagonistic effects.
-
Experimental Model: The metabolic state of the animal model can influence the effects of GIPR antagonism. For example, the beneficial effects of [Pro3]-GIP on glucose metabolism may be more pronounced in models of obesity and insulin resistance.[10][11]
-
Route and Frequency of Administration: The pharmacokinetic profile of [Pro3]-GIP (Mouse) will depend on the route of administration. Ensure that the dosing regimen is sufficient to maintain an effective concentration of the antagonist at the target receptors.
-
Peptide Stability in vivo: Although designed to be more stable than native GIP, [Pro3]-GIP (Mouse) will still have a finite half-life in circulation. Consider this when designing the timing of your experimental readouts.
GIP Receptor Signaling Pathway in Mouse Pancreatic β-Cells
The primary signaling pathway activated by GIP in mouse pancreatic β-cells involves the Gs alpha subunit of a G-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[12] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to potentiate glucose-stimulated insulin secretion. [Pro3]-GIP (Mouse) competitively antagonizes this pathway.
Caption: A simplified diagram of the GIP receptor signaling pathway in mouse pancreatic β-cells and the antagonistic action of [Pro3]-GIP (Mouse).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pro3]-GIP (Mouse) | TargetMol [targetmol.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting [Pro3]-GIP (Mouse) Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with [Pro3]-GIP (Mouse).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized [Pro3]-GIP (Mouse)?
A1: For most applications, sterile, deionized water is the recommended initial solvent. [Pro3]-GIP (Mouse) is reported to be soluble in water up to 2 mg/mL[1]. For in vivo experiments, a co-solvent system may be necessary to achieve the desired concentration and stability. A commonly used vehicle is 10% DMSO in 90% (20% SBE-β-CD in Saline)[2].
Q2: My [Pro3]-GIP (Mouse) peptide won't dissolve in water. What should I do?
A2: If you are experiencing difficulty dissolving the peptide in water, we recommend a stepwise approach. First, ensure you have allowed the vial to equilibrate to room temperature before opening to avoid moisture absorption. Gentle vortexing and sonication can significantly aid dissolution[3][4]. If the peptide remains insoluble, refer to the detailed troubleshooting guide below, which outlines the use of alternative solvents and pH adjustments based on the peptide's properties.
Q3: What is the amino acid sequence of [Pro3]-GIP (Mouse) and how does it affect solubility?
A3: The amino acid sequence for [Pro3]-GIP (Mouse) is Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Arg-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-Ile-Thr-Gln. To estimate its solubility characteristics, we can analyze its net charge at a neutral pH.
-
Acidic residues (Asp, Glu): 4 (Asp x 4) = -4
-
Basic residues (Lys, Arg, His): 5 (Lys x 3, Arg x 2) = +5
-
Net Charge at pH ~7: +1
With a net positive charge, [Pro3]-GIP (Mouse) is considered a basic peptide. Basic peptides are generally more soluble in acidic solutions. Therefore, if water fails, a dilute acidic buffer may improve solubility.
Q4: How should I store reconstituted [Pro3]-GIP (Mouse) solutions?
A4: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation[5]. For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is best to store aliquots at -20°C or -80°C[2].
Q5: Can I use DMSO to dissolve [Pro3]-GIP (Mouse)?
A5: Yes, DMSO is a common solvent for peptides that are difficult to dissolve in aqueous solutions[6][7][8]. However, it's important to be aware that DMSO can be cytotoxic to cells at higher concentrations. For cell-based assays, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%[8]. Also, note that DMSO can oxidize peptides containing methionine (Met) or cysteine (Cys) residues. Since [Pro3]-GIP (Mouse) contains a methionine residue, prolonged storage in DMSO is not recommended. If DMSO is necessary, prepare fresh solutions and use them promptly.
Troubleshooting Guide for [Pro3]-GIP (Mouse) Solubility
This guide provides a systematic approach to dissolving lyophilized [Pro3]-GIP (Mouse).
Initial Reconstitution Protocol
-
Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening.
-
Add Solvent: Add the appropriate amount of sterile, deionized water to achieve the desired concentration (up to 2 mg/mL).
-
Agitate: Gently vortex or swirl the vial to mix.
-
Sonicate: If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds)[3][4]. Be cautious as prolonged sonication can generate heat and potentially degrade the peptide.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~4971.6 g/mol | Tocris Bioscience |
| Solubility in Water | Up to 2 mg/mL | Tocris Bioscience, R&D Systems[9] |
| Appearance | Lyophilized powder | N/A |
Experimental Protocols
Protocol 1: Reconstitution in Acidic Buffer (for difficult-to-dissolve basic peptides)
-
If the peptide is insoluble in water, prepare a 10% acetic acid solution in sterile, deionized water.
-
Add a small amount of the 10% acetic acid solution dropwise to the lyophilized peptide while vortexing.
-
Once the peptide is dissolved, you can further dilute the solution with your experimental buffer to the desired final concentration and pH.
Protocol 2: Reconstitution for In Vivo Studies
For preparing [Pro3]-GIP (Mouse) for administration in animal models, a co-solvent system is often required to maintain solubility and stability in a physiological buffer.
-
Prepare a stock solution of [Pro3]-GIP (Mouse) in 100% DMSO.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final injection solution, slowly add the DMSO stock solution to the SBE-β-CD/saline solution to achieve a final solvent composition of 10% DMSO and 90% (20% SBE-β-CD in Saline)[2].
-
If any precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution[2]. It is recommended to prepare this solution fresh on the day of use.
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: GIP receptor signaling pathway and the antagonistic action of [Pro3]-GIP (Mouse).
Caption: Step-by-step workflow for troubleshooting [Pro3]-GIP (Mouse) solubility.
References
- 1. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. jpt.com [jpt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
Off-target effects of [Pro3]-GIP (Mouse) to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and experimental considerations for [Pro3]-GIP (Mouse).
Frequently Asked Questions (FAQs)
Q1: Is [Pro3]-GIP (Mouse) a pure antagonist for the GIP receptor?
A1: No, it is not a pure antagonist in mice. [Pro3]-GIP (Mouse) is a partial agonist at the mouse and rat GIP receptors.[1][2][3] In the absence of the native GIP ligand, it can weakly stimulate the receptor. However, in the presence of native GIP, it acts as a competitive antagonist, inhibiting the full agonistic effect of the endogenous ligand.[1]
Q2: Can I use [Pro3]-GIP (Mouse) in studies with human cells or humanized mouse models?
A2: Extreme caution is advised. [Pro3]-GIP (Mouse) acts as a full agonist at the human GIP receptor, with efficacy similar to native human GIP.[1][2][3] Therefore, it will not have an antagonistic effect in human systems and will instead mimic the action of GIP. This species-specific difference is a critical off-target consideration.
Q3: What are the known off-target effects of [Pro3]-GIP (Mouse) on other receptors, such as the GLP-1 receptor?
A3: The primary "off-target" effect to consider is the species-specific activity at the GIP receptor itself (partial agonist in mice, full agonist in humans). Studies have shown that the effects of [Pro3]-GIP (Mouse) on insulin, glucagon, and somatostatin secretion are mediated through the GIP receptor, as these effects are absent in GIP receptor knockout mice.[2] This suggests a high degree of selectivity for the GIP receptor over other receptors involved in glucose homeostasis, like the GLP-1 receptor. However, comprehensive screening data against a wide panel of receptors is not extensively published.
Q4: I am observing a modest, unexpected insulinotropic effect in my mouse experiments with [Pro3]-GIP (Mouse) alone. Is this normal?
A4: Yes, this is consistent with its partial agonist activity at the mouse GIP receptor.[1][2] At sufficient concentrations, [Pro3]-GIP (Mouse) can induce a modest stimulation of insulin, glucagon, and somatostatin release from pancreatic islets.[1][2]
Q5: Why did my in vivo study in mice show improved glucose tolerance and insulin sensitivity with [Pro3]-GIP (Mouse) administration?
A5: In mouse models of obesity and diabetes, such as ob/ob mice, the antagonistic properties of [Pro3]-GIP (Mouse) at the GIP receptor are thought to be responsible for these improvements.[4][5][6][7] By blocking the effects of endogenous GIP, it can lead to reduced plasma glucose and insulin levels, thereby improving overall metabolic parameters.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Agonist Activity in Human Cell Lines | [Pro3]-GIP (Mouse) is a full agonist at the human GIP receptor.[1][2][3] | Use a GIP receptor antagonist that has been validated for human systems, such as GIP(3-30)NH2. |
| High Basal Activity in cAMP Assays with Mouse Cells | This is likely due to the partial agonist nature of [Pro3]-GIP (Mouse) at the murine GIP receptor.[1][2] | Acknowledge this basal activity in your data analysis. To demonstrate competitive antagonism, perform the assay in the presence of varying concentrations of native mouse GIP. |
| Variability in In Vivo Glucose Tolerance Test Results | The timing of administration, dosage, and the specific mouse model can influence the outcome. The partial agonism and competitive antagonism can lead to complex dose-response relationships. | Standardize your experimental protocol carefully, including fasting times and administration routes. Consider performing a dose-response study to characterize the effects of [Pro3]-GIP (Mouse) in your specific model. |
| Lack of Effect in GIP Receptor Knockout Mice | This is an expected outcome and serves as a crucial control. | This result confirms that the observed effects of [Pro3]-GIP (Mouse) in your wild-type animals are mediated through the GIP receptor.[2] |
Quantitative Data Summary
The following tables summarize the reported potency, efficacy, and binding affinity of [Pro3]-GIP (Mouse) and related compounds.
Table 1: Potency (EC50) and Efficacy of GIP Analogs at Different Species' GIP Receptors in a cAMP Accumulation Assay
| Compound | Receptor Species | EC50 (nM) | Efficacy (% of native GIP) |
| Mouse [Pro3]-GIP | Mouse | 1.6 | ~60% (Partial Agonist) [1] |
| Mouse GIP | Mouse | 0.02 | 100% (Full Agonist)[1] |
| Human [Pro3]-GIP | Human | 0.25 | ~100% (Full Agonist) [1][2][3] |
| Human GIP | Human | 0.05 | 100% (Full Agonist)[1] |
Table 2: Antagonistic Properties of [Pro3]-GIP (Mouse) at Rodent GIP Receptors
| Compound | Receptor Species | Method | Ki (nM) |
| Mouse [Pro3]-GIP | Mouse | Schild Plot Analysis | 61 [2] |
| Rat [Pro3]-GIP | Rat | Schild Plot Analysis | 13[2] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is adapted from studies characterizing GIP receptor signaling.[2]
Objective: To determine the potency (EC50) and efficacy of [Pro3]-GIP (Mouse) as an agonist or antagonist at the GIP receptor.
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing the mouse or human GIP receptor.
-
DMEM with 10% FBS, penicillin, and streptomycin.
-
HEPES-buffered saline (HBS).
-
3-isobutyl-1-methylxanthine (IBMX).
-
[Pro3]-GIP (Mouse) and native GIP peptides.
-
cAMP assay kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Seeding: Seed the transfected/stable cells in a 96-well plate at an appropriate density and culture overnight.
-
Cell Starvation: Wash the cells twice with HBS and incubate in HBS containing 1 mM IBMX for 30 minutes at 37°C to inhibit phosphodiesterases.
-
Agonist Testing: Add varying concentrations of [Pro3]-GIP (Mouse) or native GIP to the wells and incubate for 30 minutes at 37°C.
-
Antagonist Testing: Pre-incubate the cells with varying concentrations of [Pro3]-GIP (Mouse) for 10 minutes. Then, add a fixed concentration (e.g., EC80) of native GIP and incubate for an additional 20 minutes.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration. For agonist activity, fit a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonist activity, analyze the rightward shift of the agonist dose-response curve to calculate the Ki value using Schild analysis.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This is a standard protocol to assess the effect of [Pro3]-GIP (Mouse) on glucose metabolism in mice.
Objective: To evaluate the in vivo effect of [Pro3]-GIP (Mouse) on glucose clearance.
Materials:
-
Experimental mice (e.g., C57BL/6 or ob/ob mice).
-
[Pro3]-GIP (Mouse) dissolved in sterile saline.
-
Sterile 20% glucose solution.
-
Glucometer and test strips.
-
Insulin assay kit (optional).
Procedure:
-
Fasting: Fast the mice for 5-6 hours with free access to water.[1]
-
Baseline Measurement (t=0): Obtain a baseline blood glucose reading from a tail snip. Optionally, collect a small blood sample for baseline insulin measurement.
-
Compound Administration: Administer [Pro3]-GIP (Mouse) or vehicle control via intraperitoneal (IP) injection at the desired dose.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 15-30 minutes), administer a 2 g/kg bolus of 20% glucose solution via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Compare the AUC between the treatment and vehicle groups.
Visualizations
Caption: GIP Receptor Signaling Pathway for different ligands.
Caption: Workflow for characterizing [Pro3]-GIP (Mouse).
Caption: Species-specific off-target effect of [Pro3]-GIP (Mouse).
References
- 1. mmpc.org [mmpc.org]
- 2. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 7. [Pro3]-GIP (Mouse) | TargetMol [targetmol.com]
Improving the efficacy of [Pro3]-GIP in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Pro3]-GIP to improve its in vivo efficacy. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for [Pro3]-GIP in preclinical rodent models?
A1: In rodent models, [Pro3]-GIP acts as a specific and stable antagonist of the glucose-dependent insulinotropic polypeptide (GIP) receptor (GIP-R).[1][2] By blocking the GIP-R, it inhibits GIP-stimulated insulin secretion from pancreatic β-cells.[3] This antagonism has been shown to improve glucose tolerance, ameliorate insulin resistance, and reduce abnormalities in islet structure in animal models of obesity-related diabetes.[4][5]
Q2: Why are the effects of [Pro3]-GIP different in rodents versus humans?
A2: There are significant species-specific differences in the action of [Pro3]-GIP. While it functions as a partial agonist and competitive antagonist at rat and mouse GIP receptors, human [Pro3]-GIP acts as a full agonist at the human GIP receptor.[6][7][8] This is a critical consideration, as the beneficial antagonistic effects observed in rodent studies may not be directly translatable to human physiology.[7]
Q3: What are the known extrapancreatic effects of GIP receptor antagonism?
A3: GIP receptors are present in various extrapancreatic tissues, including the intestine and adipose tissue.[4] Blockade of GIP-R action can influence nutrient metabolism beyond the pancreas. For instance, it may affect hexose transport in the intestine.[4] In adipose tissue, GIP receptor antagonism can lead to enhanced lipolysis by alleviating GIP's inhibition of glucagon and sympathetic activation, resulting in decreased triglyceride stores.[1]
Q4: Can the in vivo stability and duration of action of [Pro3]-GIP be improved?
A4: Yes. While [Pro3]-GIP is resistant to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), its half-life is still limited by renal clearance.[9] To enhance its duration of action, a PEGylated version, (Pro3)GIP[mPEG], has been developed. This modification makes the compound completely resistant to DPP-IV degradation and prolongs its antagonistic effects, allowing for less frequent administration (e.g., every 3 days instead of daily).[9][10]
Q5: Is it possible to achieve long-term GIP receptor antagonism without repeated injections?
A5: Active immunization is a promising strategy for long-term GIP receptor signaling disruption.[11] Studies have shown that vaccinating mice with [Pro3]-GIP can induce the production of GIP-specific neutralizing antibodies.[12][13] This approach has been effective in improving metabolic parameters in high-fat-fed mice, offering an alternative to frequent peptide injections.[11][12]
Troubleshooting Guide
Problem 1: I am not observing the expected improvements in glucose tolerance or body weight in my ob/ob mice.
-
Possible Cause 1: Insufficient Duration or Dosage. The beneficial effects of [Pro3]-GIP are often observed after a period of consistent administration. Short-term experiments may not yield significant results.
-
Possible Cause 2: Insulin Deficiency in the Animal Model. The therapeutic effects of GIP receptor antagonism appear to be largely dependent on the presence of insulin.[5]
-
Solution: Use an appropriate animal model. In streptozotocin (STZ)-induced diabetic mice, which are severely insulin-deficient, [Pro3]-GIP treatment did not improve and even worsened hyperglycemia and glucose tolerance.[5] The ob/ob mouse model, which is characterized by hyperinsulinemia and insulin resistance, is a more suitable model to observe the benefits of [Pro3]-GIP.[4]
-
-
Possible Cause 3: Reagent Stability. Like all peptides, [Pro3]-GIP can degrade if not stored properly.
Problem 2: I am observing high variability in my experimental results between animals.
-
Possible Cause 1: Inconsistent Administration. The timing and method of injection can influence the peptide's absorption and efficacy.
-
Solution: Administer injections at the same time each day to account for circadian rhythms in metabolism.[4] Ensure consistent intraperitoneal (i.p.) injection technique across all animals.
-
-
Possible Cause 2: Diet-Induced Variability. In diet-induced obesity models, the degree of metabolic dysfunction can vary between individual animals.
-
Solution: Ensure all animals have been on the high-fat diet for a sufficient and consistent period to develop a stable obese and diabetic phenotype before starting treatment.[1] Randomize animals into treatment and control groups based on body weight and blood glucose levels to ensure even distribution.
-
Problem 3: My results in a non-rodent model are showing agonist, not antagonist, effects.
-
Possible Cause: Species-Specific Receptor Interaction. As noted in the FAQs, [Pro3]-GIP is a full agonist at the human GIP receptor.[6][7] It is possible that in other non-rodent species, it also acts as an agonist.
-
Solution: Before conducting large-scale in vivo studies in a new species, perform in vitro characterization using cell lines expressing the GIP receptor of that species. Assays measuring cAMP accumulation can determine whether [Pro3]-GIP acts as an agonist, partial agonist, or antagonist.[6]
-
Quantitative Data Summary
Table 1: Effects of Daily [Pro3]-GIP Administration on Metabolic Parameters in ob/ob Mice
| Parameter | Saline Control | [Pro3]-GIP (25 nmol/kg/day) | Duration | Outcome | Reference |
| Glucose Tolerance (AUC) | Increased | Decreased by ~30% | 11 Days | Improved Glucose Tolerance | [4] |
| Insulin Response to Glucose (AUC) | Increased | Decreased by ~40% | 11 Days | Reduced Hyperinsulinemia | [4] |
| Insulin Sensitivity | Impaired | Significantly Improved | 11 Days | Enhanced Insulin Sensitivity | [4] |
| Body Weight | Increased | No Significant Change | 11 Days | No Effect on Body Weight | [4] |
AUC: Area Under the Curve
Table 2: Effects of Long-Acting (Pro3)GIP[mPEG] in High-Fat-Fed Mice
| Parameter | Saline Control | (Pro3)GIP[mPEG] (25 nmol/kg every 3 days) | Duration | Outcome | Reference |
| Body Weight Gain | High | Significantly Reduced (1.1- to 1.6-fold) | 48 Days | Reduced Weight Gain | [9] |
| Plasma Insulin | High | Significantly Decreased (2.8- to 3.3-fold) | 48 Days | Reduced Hyperinsulinemia | [9] |
| Glucose Tolerance (AUC) | Impaired | Significantly Decreased (1.3-fold) | 48 Days | Improved Glucose Tolerance | [9] |
| Food Intake | Unchanged | No Significant Change | 48 Days | No Effect on Food Intake | [9] |
Key Experimental Protocols
1. Chronic Administration of [Pro3]-GIP in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male mice fed a high-fat diet for 160 days to induce obesity, insulin resistance, and diabetes.[1]
-
Reagent Preparation: [Pro3]-GIP is dissolved in saline (0.9% wt/vol NaCl).[4]
-
Administration Protocol:
-
Following the 160-day high-fat feeding period, randomize mice into control and treatment groups.
-
Administer daily intraperitoneal (i.p.) injections of either saline vehicle or [Pro3]-GIP (25 nmol/kg body weight) for a period of 50 days.[1]
-
Monitor food intake and body weight daily.
-
Collect blood samples at regular intervals (e.g., every 2-6 days) to measure non-fasting plasma glucose and insulin concentrations.[4]
-
-
Outcome Assessments:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform an i.p. GTT by injecting glucose (18 mmol/kg body weight) and measuring blood glucose at 0, 15, 30, 60, and 120 minutes.[4]
-
Insulin Sensitivity Test (IST): Perform an IST by injecting insulin and measuring the glucose-lowering effect over time.[4]
-
Tissue Analysis: At the end of the study, collect tissues such as the pancreas, liver, and adipose tissue for histological analysis and measurement of triglyceride content.[1]
-
2. Evaluation of Long-Acting (Pro3)GIP[mPEG] Efficacy
-
Animal Model: Male mice fed a high-fat diet.[9]
-
Reagent Preparation: (Pro3)GIP[mPEG] is dissolved in saline vehicle.[9]
-
Administration Protocol:
-
Outcome Assessments:
Visualizations
Caption: GIP signaling pathway and the antagonistic action of [Pro3]-GIP in rodents.
Caption: Typical experimental workflow for an in vivo [Pro3]-GIP efficacy study.
Caption: Logical diagram of [Pro3]-GIP's species-specific actions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. glucagon.com [glucagon.com]
- 3. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Pro(3))GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Active immunization against (Pro(3))GIP improves metabolic status in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to [Pro3]-GIP (Mouse) and Other GIP Antagonists for Preclinical Research
This guide provides a detailed comparison of [Pro3]-GIP (Mouse) with other notable Gastric Inhibitory Polypeptide (GIP) receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals working on metabolic diseases, offering a comprehensive overview of antagonist performance based on available experimental data.
GIP Signaling and Antagonist Mechanism of Action
The GIP receptor (GIPR) is a G-protein coupled receptor that, upon binding to its endogenous ligand GIP, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells potentiates glucose-dependent insulin secretion. GIP antagonists competitively bind to the GIPR, preventing the binding of GIP and thereby inhibiting its downstream effects. However, the activity of some antagonists, including [Pro3]-GIP (Mouse), can be species-specific and may exhibit partial agonism.
Caption: GIP signaling pathway and the inhibitory mechanism of GIP antagonists.
Comparative Performance of GIP Antagonists in Rodent Models
The following tables summarize the in vitro and in vivo performance of [Pro3]-GIP (Mouse) and other selected GIP antagonists from studies conducted in rodent models or using rodent receptor systems. Direct comparison should be made with caution unless the data is from the same study.
In Vitro Potency and Binding Affinity
| Antagonist | Receptor System | Assay Type | IC50 | Binding Affinity (Kd/Ki) | Species Specificity Notes | Reference |
| [Pro3]-GIP (Mouse) | Mouse | Not specified | 2.6 µM | Not reported | Acts as a partial agonist at mouse and rat GIPRs, but a full agonist at the human GIPR.[1] | [2] |
| GIP(3-30)NH2 (Mouse) | CHO-K1 cells overexpressing mouse GIPR | cAMP Assay | 483 nM | Not reported | Human GIP(3-30)NH2 has low affinity for rodent GIPRs (Kd of 100 nM for mouse).[3] | [4] |
| GIPA-1 (mouse GIP(3-30)NH2) | CHO-K1 cells overexpressing mouse GIPR | cAMP Assay | 483 nM | Not reported | Direct comparison with GIPA-2 in the same study.[4] | [4] |
| GIPA-2 | CHO-K1 cells overexpressing mouse GIPR | cAMP Assay | 3 nM | Not reported | Significantly more potent than GIPA-1 in the same study.[4] | [4] |
| mGIPAnt-1 | COS-7 cells transiently transfected with mouse GIPR | cAMP Assay | Not reported (competitive antagonist) | Not reported | Developed for chronic use in murine studies. | [5] |
| Gipg013 (Monoclonal Antibody) | HEK293 cells overexpressing mouse GIPR | cAMP HTRF Assay | 8-19 nM | Not reported | Cross-reacts with mouse, rat, and dog GIPRs.[6] | [6] |
In Vivo Efficacy in Mouse Models
| Antagonist | Mouse Model | Key In Vivo Effects | Reference |
| [Pro3]-GIP (Mouse) | ob/ob mice | Improves intraperitoneal glucose tolerance and insulin sensitivity. Blocks GIP-stimulated insulin release. | |
| GIPA-1 (mouse GIP(3-30)NH2) | Lean mice | Negligible effects on oral glucose tolerance and circulating insulin.[4] | [4] |
| GIPA-2 | Lean mice | Impaired glucose tolerance and attenuated circulating insulin levels.[4] | [4] |
| mGIPAnt-1 | Ovariectomised high-fat diet-fed mice | Reduction in body weight and fat mass with sub-chronic treatment.[5] | [5] |
Experimental Protocols
Radioligand Binding Assay for GIP Receptor
This protocol is a general guideline for determining the binding affinity of GIP antagonists.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the mouse GIP receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled GIP analog (e.g., ¹²⁵I-GIP), and varying concentrations of the unlabeled GIP antagonist.[7]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit GIP-stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the mouse GIP receptor (e.g., CHO-K1 or COS-7 cells) in a 96-well plate.[4][5]
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the GIP antagonist for a short period (e.g., 10 minutes).[5]
-
Stimulation: Add a fixed concentration of GIP (typically the EC50 or EC80 concentration for cAMP production) to the wells and incubate for a further period (e.g., 20-30 minutes) at 37°C.[5]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[5]
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This in vivo assay assesses the effect of a GIP antagonist on glucose metabolism.
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Methodology:
-
Fasting: Fast mice for a specified period (e.g., 6 or 16 hours) with free access to water.[8][9]
-
Baseline Glucose: Take a baseline blood sample from the tail vein to measure blood glucose concentration (t=0).[9]
-
Antagonist Administration: Administer the GIP antagonist via the desired route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the glucose challenge.
-
Glucose Challenge: Inject a sterile glucose solution (e.g., 20% dextrose) intraperitoneally at a dose of 2 g/kg body weight.[8][9]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes) and measure blood glucose levels using a glucometer.[8][9]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. Statistical analysis is then performed to determine the significance of the antagonist's effect compared to a vehicle control.
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human GIP(3-30)NH2 inhibits G protein-dependent as well as G protein-independent signaling and is selective for the GIP receptor with high-affinity binding to primate but not rodent GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Glucose‐dependent insulinotropic polypeptide receptor antagonist treatment causes a reduction in weight gain in ovariectomised high fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 9. mmpc.org [mmpc.org]
A Comparative Guide to the Cross-Reactivity of [Pro3]-GIP (Mouse) with Human GIP Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and functional effects of mouse [Pro3]-Gastric Inhibitory Polypeptide (GIP) on human GIP receptors (GIPR). Understanding the species-specific actions of this important research tool is critical for the accurate interpretation of experimental data and its translation to human physiology.
Key Findings
A pivotal study reveals significant species-dependent differences in the activity of [Pro3]-GIP analogues. While human [Pro3]-GIP acts as a full agonist at the human GIP receptor, the mouse counterpart, [Pro3]-GIP (Mouse), functions as a partial agonist and competitive antagonist at the mouse GIP receptor.[1][2] Despite these functional differences, the binding affinities of [Pro3]-GIP analogues are remarkably similar across human, rat, and mouse GIP receptors.[1] This suggests that while mouse [Pro3]-GIP can bind effectively to the human GIP receptor, its subsequent activation of the receptor is not as complete as the native human ligand or human [Pro3]-GIP.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional activity of GIP and [Pro3]-GIP analogues on human and mouse GIP receptors.
Table 1: Binding Affinity (Kd) of GIP and [Pro3]-GIP Analogues
| Ligand | Receptor | Dissociation Constant (Kd) (nM) |
| Human GIP | Human GIPR | 0.90 |
| Human [Pro3]-GIP | Human GIPR | 0.90[1] |
| Mouse GIP | Mouse GIPR | 0.72 |
| Mouse [Pro3]-GIP | Mouse GIPR | Not explicitly stated, but inferred to be similar to human [Pro3]-GIP on human GIPR due to lack of inter-species differences in binding affinities.[1] |
Table 2: Functional Activity (EC50) for cAMP Accumulation
| Ligand | Receptor | Potency (EC50) (nM) | Efficacy (Emax) | Classification |
| Human GIP | Human GIPR | ~0.01 | 100% | Full Agonist |
| Human [Pro3]-GIP | Human GIPR | 0.026[1] | Similar to human GIP | Full Agonist[1][2] |
| Mouse GIP | Mouse GIPR | ~0.01 | 100% | Full Agonist |
| Mouse [Pro3]-GIP | Mouse GIPR | Not explicitly stated | Partial relative to mouse GIP | Partial Agonist[1][2] |
| Mouse [Pro3]-GIP | Human GIPR | Not explicitly stated | ~70% of human GIP | Partial Agonist[1] |
GIP Receptor Signaling Pathway
The primary signaling pathway activated by GIP receptor agonists is the Gs-protein coupled pathway, leading to the production of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
Objective: To measure the ability of unlabeled [Pro3]-GIP (Mouse) to compete with a radiolabeled ligand for binding to the human GIP receptor.
Materials:
-
HEK293 cells transiently transfected with human GIP receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radiolabeled ligand (e.g., 125I-human GIP).
-
Unlabeled competitor ligands (human GIP, mouse [Pro3]-GIP).
-
Assay buffer (e.g., HEPES-buffered saline with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the human GIP receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (mouse [Pro3]-GIP).
-
Add a constant, low concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
[Pro3]-GIP (Mouse) vs. GLP-1 Agonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the mouse-specific GIP receptor antagonist, [Pro3]-GIP, and the well-established class of GLP-1 receptor agonists. The information is intended to assist researchers in understanding the distinct and overlapping mechanisms and potential therapeutic applications of these two classes of metabolic regulators.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are incretin hormones that play crucial roles in glucose homeostasis.[1] While both are released after nutrient intake and stimulate insulin secretion, their downstream effects and the consequences of their receptor modulation can differ significantly. GLP-1 receptor agonists have been successfully developed into blockbuster drugs for type 2 diabetes and obesity.[2][[“]][4] The role of the GIP receptor is more complex, with evidence supporting both agonism and antagonism as potential therapeutic strategies, particularly in combination with GLP-1 agonism.[5][6]
This guide focuses on [Pro3]-GIP (Mouse), a crucial tool for preclinical research. It is important to note the species-specific action of this compound: it acts as a partial agonist and competitive antagonist at the mouse GIP receptor, while behaving as a full agonist at the human GIP receptor.[7][8][9] This distinction is vital when translating findings from murine models to human physiology.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies involving [Pro3]-GIP (Mouse) and representative data for GLP-1 agonists. Direct head-to-head preclinical comparisons are limited; therefore, data is presented from separate studies to illustrate the respective efficacies.
Table 1: Effects on Glucose Metabolism and Body Weight in ob/ob Mice
| Parameter | [Pro3]-GIP (Mouse) | GLP-1 Agonist (Liraglutide) |
| Model | ob/ob mice | ob/ob mice |
| Dosage | 25 nmol/kg/day | Not specified in similar direct comparison |
| Duration | 16 days | Not specified in similar direct comparison |
| Plasma Glucose | Significant reduction (2.1-fold with a modified version, (Pro3)GIP[mPEG])[10] | General reduction in blood glucose[2] |
| Glucose Tolerance | Improved intraperitoneal glucose tolerance | Improved glucose tolerance |
| Insulin Sensitivity | Improved insulin sensitivity | Increased insulin sensitivity |
| Body Weight | No significant effect on body weight in this specific study[10] | Often associated with weight loss[2] |
Table 2: Effects in High-Fat Diet-Induced Obese Mice
| Parameter | [Pro3]-GIP (Mouse) | GLP-1 Agonist (Semaglutide) |
| Model | High-fat diet-fed mice | High-fat diet-induced obese mice |
| Dosage | 25 nmol/kg, once every 3 days (for (Pro3)GIP[mPEG]) | Not specified in direct murine comparison |
| Duration | 48 days | Not specified in direct murine comparison |
| Body Weight Gain | Significant reduction in body weight gain (1.1 to 1.6-fold)[10] | Potent weight loss effects[11] |
| Food Intake | No significant change in food intake in some studies[12] | Reduced food intake[2] |
| Plasma Insulin | Reduced hyperinsulinemia[10] | Stimulates insulin secretion[[“]][4] |
| Glucose Tolerance | Improved glucose tolerance[10] | Improved glucose tolerance |
Mechanism of Action and Signaling Pathways
GLP-1 Receptor Agonists
GLP-1 receptor agonists mimic the action of endogenous GLP-1.[2] They bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, initiating a cascade of intracellular events.[[“]] Key effects include:
-
Pancreas: Glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[4]
-
Stomach: Delayed gastric emptying, which slows the absorption of glucose.[4]
-
Brain: Promotion of satiety and reduction of appetite.[13]
[Pro3]-GIP (Mouse) - GIP Receptor Antagonism
In mice, [Pro3]-GIP acts as a competitive antagonist at the GIP receptor (GIPR).[7] By blocking the binding of endogenous GIP, it inhibits the downstream signaling pathways normally activated by GIP. In states of over-nutrition, where GIP levels are elevated, this antagonism can lead to:
-
Adipose Tissue: Reduced fat storage.
-
Pancreas: Attenuation of GIP-stimulated insulin secretion.
The paradoxical findings that both GIPR agonism and antagonism can be beneficial, especially in combination with GLP-1R agonism, are an active area of research.[5][6] One hypothesis is that chronic GIPR agonism leads to receptor desensitization, effectively mimicking antagonism.[5]
Experimental Protocols
In Vivo Assessment of Glucose Tolerance
A common method to assess the efficacy of these compounds on glucose metabolism is the intraperitoneal glucose tolerance test (IPGTT).
-
Animal Model: Male ob/ob mice or high-fat diet-fed mice are commonly used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: [Pro3]-GIP (Mouse) or a GLP-1 agonist is administered via intraperitoneal (i.p.) injection at the specified dose. Control animals receive a saline vehicle.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 18 mmol/kg body weight) is administered via i.p. injection.[10]
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Summary and Conclusion
[Pro3]-GIP (Mouse) and GLP-1 agonists represent two distinct approaches to modulating incretin signaling for metabolic benefit.
-
GLP-1 Agonists: Have a well-defined mechanism of action leading to robust glucose-lowering and weight loss effects, supported by extensive clinical data.[11][14] Their efficacy is primarily driven by enhanced insulin secretion, glucagon suppression, delayed gastric emptying, and central appetite suppression.[2][[“]][4]
-
[Pro3]-GIP (Mouse): As a GIP receptor antagonist in mice, it improves glucose tolerance and insulin sensitivity, particularly in models of obesity-diabetes. Its effects on body weight are more variable, with some studies showing a reduction in weight gain rather than outright weight loss.[10] The significant species-dependent differences in its activity (antagonist in mice, agonist in humans) are a critical consideration for translational research.[7][8][9]
For researchers investigating the GIP system in murine models, [Pro3]-GIP is an invaluable tool. However, the extensive clinical validation of GLP-1 agonists makes them the current standard for incretin-based therapies in humans. The future may lie in combination therapies that leverage both pathways, as suggested by the efficacy of dual GLP-1/GIP receptor agonists.[15] Further research is needed to fully elucidate the therapeutic potential of GIP receptor modulation, both through antagonism and agonism.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. consensus.app [consensus.app]
- 4. droracle.ai [droracle.ai]
- 5. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 drugs effective for weight loss, but more independent studies needed | Cochrane [cochrane.org]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 14. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
[Pro3]-GIP: An In Vivo Antagonist of GIP-Mediated Insulin Release in Rodent Models
A comprehensive analysis of the in vivo effects of [Pro3]-GIP on insulin secretion, offering a comparative guide for researchers in metabolic disease and drug development.
[Pro3]-GIP, a synthetic analogue of the native glucose-dependent insulinotropic polypeptide (GIP), has been extensively investigated for its role in modulating insulin release. In rodent models of obesity and diabetes, [Pro3]-GIP primarily functions as a competitive antagonist at the GIP receptor, effectively inhibiting GIP-stimulated insulin secretion.[1][2] This guide provides an objective comparison of [Pro3]-GIP's in vivo performance against native GIP, supported by experimental data and detailed methodologies.
Comparative Efficacy of [Pro3]-GIP on Insulin Release
In vivo studies consistently demonstrate the inhibitory effect of [Pro3]-GIP on GIP-induced insulin secretion in rodents. Administration of [Pro3]-GIP has been shown to significantly reduce plasma insulin responses.[1] For instance, in obese diabetic (ob/ob) mice, [Pro3]-GIP administration (25 nmol/kg body weight, i.p.) decreased the plasma insulin response to feeding by 42%.[1]
It is crucial to note the species-specific action of [Pro3]-GIP. While it acts as a partial agonist and competitive antagonist at rat and mouse GIP receptors, it behaves as a full agonist at human GIP receptors.[3][4] This highlights the importance of considering the animal model when interpreting the effects of [Pro3]-GIP and extrapolating findings to human physiology.
| Compound | Animal Model | Dosage | Effect on Insulin Release | Reference |
| [Pro3]-GIP | Obese diabetic (ob/ob) mice | 25 nmol/kg (i.p.) | 42% decrease in plasma insulin response to feeding | [1] |
| [Pro3]-GIP | Obese diabetic (ob/ob) mice | 25 nmol/kg (i.p.) | Inhibited GIP-stimulated insulin release by 86% in vitro | [1] |
| Native GIP | Obese diabetic (ob/ob) mice | 25 nmol/kg (i.p.) | Stimulated insulin release | [5] |
| (Pro3)GIP[mPEG] | High-fat-fed mice | Once every 3 days for 48 days | Reduced hyperinsulinemia | [6] |
| Exendin(9-39)amide | Obese diabetic (ob/ob) mice | 25 nmol/kg (i.p.) | 54% decrease in plasma insulin response to feeding | [1] |
Experimental Protocols
The following is a representative in vivo experimental protocol for assessing the effect of [Pro3]-GIP on insulin release in a rodent model of obesity-diabetes.
Animal Model: Male obese diabetic (ob/ob) mice are a commonly used model.[1][2]
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week before the experiment.
Experimental Groups:
-
Control Group: Receives a vehicle (e.g., saline) injection.
-
Native GIP Group: Receives an injection of native GIP.
-
[Pro3]-GIP Group: Receives an injection of [Pro3]-GIP.
-
[Pro3]-GIP + Native GIP Group: Receives a co-injection of [Pro3]-GIP and native GIP to assess the antagonistic effect.
Procedure:
-
Fasting: Mice are fasted overnight (e.g., 18 hours) with free access to water.[5]
-
Baseline Blood Sampling: A baseline blood sample is collected from the tail vein.
-
Peptide Administration: Peptides (e.g., 25 nmol/kg body weight) are administered via intraperitoneal (i.p.) injection.[1]
-
Glucose Challenge: In some protocols, a glucose challenge (e.g., 18 mmol/kg body weight) is administered i.p. immediately after peptide injection to stimulate insulin secretion.[5]
-
Post-injection Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after injection.
-
Plasma Analysis: Blood samples are centrifuged to separate plasma. Plasma insulin levels are measured using a commercially available ELISA kit. Plasma glucose levels are measured using a glucometer.
Statistical Analysis: Data are typically presented as mean ± SEM. Statistical significance between groups is determined using appropriate tests such as ANOVA followed by a post-hoc test.
Visualizing the Molecular Mechanism and Experimental Design
To better understand the interaction of [Pro3]-GIP with the GIP signaling pathway and the typical experimental workflow, the following diagrams are provided.
Figure 1. GIP signaling pathway and the antagonistic action of [Pro3]-GIP in rodent pancreatic β-cells.
Figure 2. Workflow for in vivo validation of [Pro3]-GIP's effect on insulin release.
References
- 1. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating [Pro3]-GIP's Specificity for the GIP Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of therapeutic candidates with their intended targets is paramount. This guide provides a detailed comparison of [Pro3]-GIP's specificity for the Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor, supported by experimental data and protocols.
[Pro3]-GIP, a synthetic analogue of GIP, has been a subject of extensive research, particularly for its potential in metabolic disease research. A critical aspect of its utility is its specificity for the GIP receptor (GIPR). This guide delves into the experimental evidence validating this specificity, highlighting its species-dependent pharmacological profile and comparing its activity with native GIP.
Binding Affinity and Functional Activity: A Species-Dependent Profile
A key finding in the characterization of [Pro3]-GIP is its species-specific action. While it demonstrates high affinity for the GIP receptor across species, its functional effect varies significantly between humans and rodents.[1][2][3][4]
Binding Affinity: Competition binding experiments using 125I-labelled human GIP have shown that [Pro3]-GIP analogues exhibit a high binding affinity for human, rat, and mouse GIP receptors.[1] The affinity of human [Pro3]-GIP for the human GIPR is reported with a Ki/Kd value of 0.90 nM.[5] Interestingly, while there are functional differences, the binding affinities of [Pro3]-GIP analogues are only moderately lower (around 10-fold) than native GIP across these species, suggesting that the variation in functional activity is not primarily due to differences in receptor binding.[1]
Functional Activity: The functional response to [Pro3]-GIP, primarily assessed through cAMP accumulation assays, reveals a striking difference between human and rodent receptors.
-
Human GIP Receptor: At the human GIP receptor, human [Pro3]-GIP acts as a full agonist , exhibiting similar efficacy (Emax) for cAMP production as native human GIP.[1][2][3][4][5] This indicates that for human studies, [Pro3]-GIP effectively mimics the action of the endogenous ligand.
-
Rodent GIP Receptors: In contrast, at both rat and mouse GIP receptors, the corresponding rodent [Pro3]-GIP analogues behave as partial agonists and competitive antagonists .[1][2][3][4] This means they only partially activate the receptor compared to native rodent GIP and can block the effects of the native hormone.[1] This antagonistic property in rodents has been utilized in numerous studies to investigate the physiological roles of GIP.[6][7]
The following table summarizes the binding affinities and functional activities of GIP and [Pro3]-GIP analogues in different species.
| Ligand | Receptor Species | Binding Affinity (Ki/Kd) | Functional Activity (cAMP Assay) | Reference |
| Human GIP | Human | 0.90 - 1.1 nM | Full Agonist | [1] |
| Human [Pro3]-GIP | Human | 0.90 nM | Full Agonist (similar Emax to human GIP) | [1][5] |
| Rat GIP | Rat | Not explicitly stated | Full Agonist | [1] |
| Rat [Pro3]-GIP | Rat | 4.8 - 14 nM (range) | Partial Agonist & Competitive Antagonist (Ki of 13 nM) | [1] |
| Mouse GIP | Mouse | Not explicitly stated | Full Agonist | [1] |
| Mouse [Pro3]-GIP | Mouse | 4.8 - 14 nM (range) | Partial Agonist & Competitive Antagonist (Ki of 61 nM) | [1] |
| Mouse [Pro3]-GIP | Mouse | IC50 = 2.6 µM | Antagonist (inhibits GIP-stimulated insulin release) |
Cross-Reactivity with GLP-1 Receptor
To establish specificity, it is crucial to assess potential cross-reactivity with related receptors. The glucagon-like peptide-1 receptor (GLP-1R) is a key related receptor in metabolic regulation. Studies indicate that GIP and GLP-1 generally exhibit specific binding to their own receptors, although some cross-reactivity can occur at high concentrations.[8] The specificity of [Pro3]-GIP for the GIP receptor is a critical feature, and while not extensively detailed in the provided results, the focus of the literature is on its GIPR-mediated effects, suggesting low cross-reactivity with GLP-1R under typical experimental conditions. The development of dual GIPR/GLP-1R agonists highlights the distinct nature of these receptors and the engineering required to achieve dual activity.[9][10][11]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating these findings. Below are outlines of the key experimental protocols used to assess the specificity of [Pro3]-GIP.
Competition Binding Assay
This assay determines the binding affinity of [Pro3]-GIP to the GIP receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or dissociation constant (Kd) of [Pro3]-GIP for the GIP receptor.
General Protocol:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with the cDNA encoding the human, rat, or mouse GIP receptor.[1][2][4]
-
Membrane Preparation: After 48-72 hours, the cells are harvested, and crude cell membranes expressing the GIP receptor are prepared.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled GIP analogue (e.g., 125I-human GIP) and increasing concentrations of unlabeled [Pro3]-GIP.[1][2][4]
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The unbound radioligand is then separated from the membrane-bound radioligand by rapid filtration and washing.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of [Pro3]-GIP that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of [Pro3]-GIP to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GIP receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of [Pro3]-GIP as an agonist or its inhibitory constant (Ki) as an antagonist.
General Protocol:
-
Cell Culture and Transfection: As in the binding assay, COS-7 or other suitable cells are transiently transfected with the GIP receptor of the desired species.[1][2][4]
-
Cell Stimulation: The transfected cells are incubated with increasing concentrations of [Pro3]-GIP. To assess antagonistic activity, cells are co-incubated with a fixed concentration of native GIP and increasing concentrations of [Pro3]-GIP.[1]
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The concentration-response curves are generated, and non-linear regression is used to calculate the EC50 and Emax values for agonists. For antagonists, the data can be used in a Schild plot analysis to determine the Ki value.[1]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GIP receptor signaling pathway and a typical experimental workflow for validating ligand specificity.
Caption: GIP Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating [Pro3]-GIP Specificity.
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to [Pro3]-GIP (Mouse): A Tool for Studying GIP Physiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [Pro3]-GIP (Mouse), a widely used tool in the study of Glucose-dependent Insulinotropic Polypeptide (GIP) physiology, with other available alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.
Introduction to GIP and its Receptor
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis, primarily by potentiating glucose-dependent insulin secretion from pancreatic β-cells. The physiological effects of GIP are mediated through the GIP receptor (GIPR), a member of the class B G protein-coupled receptor family. Understanding the intricate signaling pathways and physiological roles of the GIP system is paramount in the context of metabolic diseases such as type 2 diabetes and obesity.
[Pro3]-GIP (Mouse): A Species-Specific Antagonist
[Pro3]-GIP (Mouse) is a synthetic analog of GIP where the alanine at position 3 has been replaced by proline. This modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), extending its half-life. A critical characteristic of [Pro3]-GIP is its species-specific action. While it acts as a full agonist at the human GIP receptor, it functions as a partial agonist and a competitive antagonist at the rat and mouse GIP receptors[1]. This makes the mouse variant of [Pro3]-GIP a valuable tool for studying GIP physiology specifically in murine models. In mouse studies, [Pro3]-GIP has been shown to inhibit GIP-stimulated insulin release and improve glucose tolerance and insulin sensitivity in ob/ob mice[2].
Comparison of [Pro3]-GIP (Mouse) with Alternatives
Several other molecules are utilized to study GIP physiology, each with its own set of characteristics. The following tables provide a comparative overview of [Pro3]-GIP (Mouse) and its common alternatives.
In Vitro Performance
| Compound | Receptor Specificity | Potency (IC50/Ki) | Mechanism of Action | Key Findings |
| [Pro3]-GIP (Mouse) | Mouse GIPR | IC50 = 2.6 µM[2]; Ki = 61 nM[1] | Partial agonist / Competitive antagonist | Effectively inhibits GIP-stimulated cAMP production and insulin release in mouse cell lines.[3] |
| GIP(3-30)NH2 (Mouse) | Mouse GIPR | IC50 = 483 nM[4] | Antagonist | Shows no agonist activity at the mouse GIPR.[4] |
| mGIPAnt-1 | Mouse GIPR | Not explicitly stated, but shown to be a competitive antagonist. | Competitive antagonist | Acutely inhibits GIP-induced glucoregulatory and insulinotropic effects in vivo.[5] |
| GIP Receptor Antibodies | Mouse GIPR | High affinity and specificity | Antagonist | Can nearly abolish high-fat diet-induced weight gain in mice. |
| Exendin(9-39) | GLP-1R (often used for comparative studies) | High affinity for GLP-1R | Antagonist | Used to differentiate between GIP and GLP-1 signaling pathways.[3] |
In Vivo Performance in Murine Models
| Compound | Effect on Body Weight | Effect on Glucose Tolerance | Effect on Insulin Sensitivity | Effect on Food Intake |
| [Pro3]-GIP (Mouse) | Decreased in high-fat diet-fed mice[6]. | Improved[2]. | Improved[1]. | No significant change[6][7]. |
| GIP(3-30)NH2 (Mouse) | Reduction in body weight and fat mass with chronic treatment in female mice[8]. | Negligible effect on oral glucose tolerance in lean mice[4]. | Chronic dual therapy with a GLP-1 agonist augmented insulin sensitizing effects[4]. | No significant change. |
| mGIPAnt-1 | Reduction of body weight and fat mass in ovariectomised high-fat diet-fed mice[5]. | Acutely inhibited GIP-induced improvements in glucose tolerance[5]. | Not explicitly stated. | Not explicitly stated. |
| GIP Receptor Antibodies | Nearly abolished high-fat diet-induced weight gain. | Improved oral glucose control when combined with a GLP-1 agonist. | Not explicitly stated. | No reduction in food intake. |
GIP Receptor Signaling Pathway
The binding of GIP to its receptor initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, GIPR signaling is more complex, involving other downstream pathways that contribute to its diverse physiological effects.
References
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pro3]-GIP (Mouse) | GIP Receptor | Tocris Bioscience [tocris.com]
- 3. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism | PLOS One [journals.plos.org]
- 5. Glucose‐dependent insulinotropic polypeptide receptor antagonist treatment causes a reduction in weight gain in ovariectomised high fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Comparison of the metabolic effects of GIP receptor antagonism and PYY(3-36) receptor activation in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for [Pro3]-GIP (Mouse)
Essential guidance for the safe and compliant disposal of the GIP receptor antagonist, [Pro3]-GIP (Mouse), ensuring the protection of personnel and the environment.
Waste Management and Disposal Workflow
The proper disposal of [Pro3]-GIP (Mouse) follows a structured workflow designed to minimize risk and ensure regulatory compliance. All waste materials, including unused stock solutions, contaminated labware, and animal carcasses from in-vivo studies, must be handled as potentially hazardous chemical waste.
Key Disposal Steps:
-
Waste Identification and Segregation: All waste streams containing [Pro3]-GIP (Mouse) must be clearly labeled and segregated from other laboratory waste. This includes aqueous solutions, solid waste (e.g., contaminated gloves, pipette tips), and any organic solvents used in its preparation or analysis.
-
Containerization: Use chemically resistant, leak-proof containers for all [Pro3]-GIP (Mouse) waste. High-density polyethylene (HDPE) containers are generally suitable for aqueous and mild organic waste streams. Ensure containers are clearly labeled with the contents, including the name "[Pro3]-GIP (Mouse)" and appropriate hazard warnings.
-
Treatment and Neutralization (if applicable): While specific neutralization protocols for [Pro3]-GIP (Mouse) are not defined, general peptide waste may be subject to chemical inactivation or degradation procedures as mandated by institutional protocols before final disposal. This step should only be performed by trained personnel following established and validated procedures.
-
Final Disposal: Disposal of containerized [Pro3]-GIP (Mouse) waste must be carried out through your institution's hazardous waste management program. This typically involves collection by a certified chemical waste disposal company. Under no circumstances should this material be disposed of down the drain or in regular trash.
The following diagram illustrates the decision-making process for the proper disposal of [Pro3]-GIP (Mouse).
Caption: Disposal workflow for [Pro3]-GIP (Mouse).
Handling and Storage Recommendations
Proper handling and storage are critical to maintaining the stability and integrity of [Pro3]-GIP (Mouse), as well as for ensuring personnel safety. The following table summarizes key quantitative data related to its storage and stability.
| Parameter | Recommendation |
| Storage of Lyophilized Powder | Store at -20°C for long-term storage (up to 3 years).[1][2] For shorter periods, storage at 4°C is acceptable. Protect from moisture and light.[3][4] |
| Storage of Stock Solutions | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Use of sterile buffers at pH 5-6 can prolong stability.[3] Avoid repeated freeze-thaw cycles.[4] |
| Solubility | Soluble in water, with concentrations up to 2 mg/mL reported.[1][6] Sonication may be required to aid dissolution.[1] |
GIP Receptor Signaling Pathway
[Pro3]-GIP (Mouse) acts as an antagonist to the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor. Understanding the GIP signaling pathway is crucial for contextualizing its mechanism of action. The diagram below illustrates the key steps in GIP receptor activation and downstream signaling.
Caption: GIP receptor signaling pathway and the antagonistic action of [Pro3]-GIP (Mouse).
Experimental Protocols
Due to the absence of specific disposal protocols in the search results, detailed experimental methodologies for the disposal of [Pro3]-GIP (Mouse) cannot be cited. The provided workflow is based on general principles of laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department to obtain specific protocols for the disposal of peptide-based research materials.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for formal safety training or the specific protocols and regulations of your institution. Always consult your institution's safety officer and relevant Safety Data Sheets (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling [Pro3]-GIP (Mouse)
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling [Pro3]-GIP (Mouse). Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
[Pro3]-GIP (Mouse) is a bioactive peptide and a GIP receptor antagonist.[1][2][3][4][5][6] While specific toxicological properties are not fully characterized, it is prudent to handle it as a potentially hazardous compound. The primary routes of exposure are inhalation of the lyophilized powder and skin or eye contact with the powder or reconstituted solution.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for various laboratory activities involving [Pro3]-GIP (Mouse).
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing Lyophilized Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator | Full-buttoned Lab Coat or Disposable Gown |
| Reconstitution (Dissolving in Solvent) | Chemical Fume Hood or Benchtop with good ventilation | Nitrile or Latex Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if in a fume hood | Full-buttoned Lab Coat |
| Handling of Stock/Working Solutions | Benchtop with good ventilation | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Not required | Full-buttoned Lab Coat |
| Animal Administration (Injection) | Ventilated Cage Changing Station (if available) | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Not required | Full-buttoned Lab Coat |
| Spill Clean-up | N/A | Chemical-resistant Gloves (e.g., Nitrile) | Goggles | N95 or higher-rated respirator (for powder spills) | Disposable Gown |
| Waste Disposal | N/A | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Not required | Full-buttoned Lab Coat |
Experimental Protocols
Storage and Handling of Lyophilized Peptide:
-
Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[3]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption.
-
Handle the lyophilized powder exclusively within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
Reconstitution Protocol:
-
Ensure all necessary PPE is donned correctly.
-
Perform the reconstitution within a chemical fume hood.
-
Use a calibrated pipette to add the appropriate volume of sterile, pyrogen-free solvent (e.g., water, buffer) as specified in the product datasheet.
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming or denaturation of the peptide.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with [Pro3]-GIP (Mouse), such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of [Pro3]-GIP (Mouse) should be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical and biohazardous waste.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with [Pro3]-GIP (Mouse).
Caption: Decision tree for selecting appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Pro3]-GIP (Mouse) acetate | TargetMol [targetmol.com]
- 3. [Pro3]-GIP (Mouse) (5838) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
